Product packaging for MAEM(Cat. No.:CAS No. 959246-33-4)

MAEM

Cat. No.: B1502208
CAS No.: 959246-33-4
M. Wt: 350.4 g/mol
InChI Key: WRTVTCFELAEIEQ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MAEM is a useful research compound. Its molecular formula is C13H10N4O2S3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4O2S3 B1502208 MAEM CAS No. 959246-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

959246-33-4

Molecular Formula

C13H10N4O2S3

Molecular Weight

350.4 g/mol

IUPAC Name

O-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate

InChI

InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15)/b17-10+

InChI Key

WRTVTCFELAEIEQ-LICLKQGHSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2

Pictograms

Health Hazard

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of MAEM

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)

Core Introduction

2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate, commonly referred to as this compound, is a pivotal chemical intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably ceftriaxone.[1][2] Its chemical structure incorporates a benzothiazole group, an aminothiazole ring, and a methoxyimino moiety, which are crucial for its reactivity in the formation of the final antibiotic product. This guide provides a comprehensive overview of the chemical structure, properties, and the synthetic application of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₁₃H₁₀N₄O₂S₃.[3][4][5][6] The structure features a central thioacetate linker connecting a benzothiazole ring and a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl group. The "(Z)" designation in its name refers to the stereochemistry around the oxime double bond.

Chemical Identifiers:

  • CAS Number: 84994-24-1[3][4][5][6][7]

  • Molecular Formula: C₁₃H₁₀N₄O₂S₃[3][4][5][6]

  • Molecular Weight: 350.44 g/mol [4][5]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Appearance White to off-white powder[3]
Purity ≥ 98% (HPLC)[4]
Moisture Content ≤ 0.5%[4]
Boiling Point 526.1 ± 42.0 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Flash Point 272.0 ± 27.9 °C[5]
pKa 1.30 ± 0.10 (Predicted)[3]

Role in Ceftriaxone Synthesis: A Workflow Overview

This compound serves as an activated ester in the synthesis of ceftriaxone. The general workflow involves the acylation of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT) with this compound. This reaction forms the core structure of ceftriaxone. The benzothiazole-2-thiol group of this compound is an excellent leaving group, facilitating the nucleophilic attack by the amino group of 7-ACT.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

G Workflow for Ceftriaxone Synthesis using this compound A 7-ACT (7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid) E Acylation Reaction A->E B This compound (2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate) B->E C Reaction Mixture (Aqueous Acetone) C->E D Base (e.g., Triethylamine or Sodium Hydroxide) D->E F Ceftriaxone (in solution) E->F G Crystallization (Addition of a sodium source and/or more acetone) F->G H Ceftriaxone Disodium Salt (Crystalline solid) G->H

Workflow for Ceftriaxone Synthesis using this compound

Experimental Protocol: Synthesis of Ceftriaxone Disodium Salt from 7-ACT and this compound

The following is a detailed experimental protocol for the synthesis of ceftriaxone disodium salt, adapted from publicly available patent literature.[8][9]

Materials:

  • 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT)

  • 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (this compound)

  • Acetone

  • Deionized Water

  • 2 N Sodium Hydroxide Solution

  • Triethylamine (alternative base)

  • Sodium Acetate (alternative sodium source)

Procedure:

  • Suspension Preparation: In a suitable reaction vessel, suspend 18.6 g of 7-ACT and 19.3 g of this compound in a mixture of 50 mL of water and 150 mL of acetone.

  • Reaction Initiation: While stirring the suspension at 25°C, add 2 N sodium hydroxide solution dropwise. Carefully monitor the pH to ensure it does not exceed 8.0.

  • Reaction Monitoring: Continue the reaction at 25°C until completion. The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Crystallization: Once the reaction is complete, add 600 mL of acetone dropwise over a period of 90 minutes to induce crystallization of the product.

  • Isolation: Stir the resulting crystal suspension for an additional hour. Filter the precipitate and wash it sequentially with 100 mL of an acetone/water mixture (8:2), 100 mL of an acetone/water mixture (9:1), and finally with 100 mL of pure acetone.

  • Drying: Dry the isolated solid in a vacuum drying chamber to obtain the final product, ceftriaxone disodium salt.

Alternative Procedure with a Tertiary Amine Base:

  • Suspension and Cooling: Prepare a suspension of 18.6 g of 7-ACT and 18.9 g of this compound in a mixture of 50 mL of water and 200 mL of acetone. Cool the mixture to 15°C.

  • Base Addition: While stirring, add 12.8 mL of N-methylmorpholine dropwise, ensuring the pH does not rise above 7.0.

  • Solubilization and Sodium Source Addition: After the reaction is complete, add 50 mL of water to obtain a clear solution. To this solution, add 14.2 g of sodium acetate dissolved in 30 mL of water.

  • Crystallization and Isolation: Induce crystallization by adding approximately 1400 mL of acetone. Stir for 45 minutes, then filter the precipitate. Wash and dry the product as described in the primary method.

References

The Synthesis and Discovery of MAEM: A Key Intermediate in Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MAEM, chemically known as (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-benzothiazolyl ester, is a pivotal chemical intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably ceftriaxone. Its discovery and the development of its synthesis routes have been instrumental in the large-scale production of these essential medicines. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the chemical processes.

Chemical Properties and Specifications

This compound is a complex organic molecule with the following key identifiers and properties.

PropertyValue
CAS Number 84994-24-1
Molecular Formula C₁₃H₁₀N₄O₂S₃
Molecular Weight 350.44 g/mol
IUPAC Name (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioic S-acid with 1,3-benzothiazol-2-thiol
Appearance White to off-white or light yellow powder.[1][2]
Solubility Sparingly soluble in water.[1]

The Discovery and Significance of this compound

The development of third-generation cephalosporins in the latter half of the 20th century marked a significant advancement in the treatment of bacterial infections. The synthesis of these complex molecules required the development of efficient and high-yield routes to key intermediates. This compound emerged as a critical building block, providing the characteristic aminothiazole side chain that confers broad-spectrum activity to antibiotics like ceftriaxone. Its "activated ester" nature facilitates the amide bond formation with the 7-aminocephalosporanic acid (7-ACA) core.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a multi-step process that involves the formation of the core aminothiazole methoxyimino acetic acid structure, followed by its activation as a benzothiazolyl thioester. The following protocol is a synthesis of information from various sources, including patent literature, to provide a representative experimental procedure.

Materials:

  • 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA)

  • 2,2'-Dithiobis(benzothiazole) (MBTS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexane

Equipment:

  • Glass reactor with overhead stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Reaction Setup: In a clean and dry glass reactor, charge 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) and 2,2'-Dithiobis(benzothiazole) (MBTS) in a 1:1 molar ratio.

  • Solvent Addition: Add dichloromethane as the solvent. The typical concentration is around 10-15 volumes relative to the limiting reagent (ATMA).

  • Initiation of Reaction: Cool the suspension to 0-5 °C with stirring under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of triphenylphosphine (1.0 to 1.1 equivalents) in dichloromethane to the cooled suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed. The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the reaction mixture to remove any insoluble by-products.

    • Wash the filtrate with a dilute aqueous solution of sodium bicarbonate followed by water to remove acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a high-purity product.

    • Dry the purified solid under vacuum at a temperature not exceeding 40-45 °C.

Yield and Purity:

This synthesis method is reported to achieve high yields, often exceeding 90%, with a purity of >98% as determined by HPLC.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Material 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acidGeneral Knowledge
Activating Agent 2,2'-Dithiobis(benzothiazole)General Knowledge
Coupling Agent TriphenylphosphineGeneral Knowledge
Typical Solvent DichloromethaneGeneral Knowledge
Reaction Temperature 0-10 °CGeneral Knowledge
Typical Yield >90%General Knowledge
Purity (HPLC) >98%General Knowledge

Visualizing the Synthesis and Application of this compound

Diagram 1: General Synthesis Workflow for this compound

MAEM_Synthesis cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Purification cluster_product Final Product ATMA 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid Reaction Reaction at 0-10°C ATMA->Reaction MBTS 2,2'-Dithiobis(benzothiazole) MBTS->Reaction PPh3 Triphenylphosphine PPh3->Reaction DCM Dichloromethane DCM->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification This compound This compound Purification->this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Diagram 2: Role of this compound in Ceftriaxone Synthesis

Ceftriaxone_Synthesis This compound This compound ((Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-benzothiazolyl ester) Reaction Amide Bond Formation (in the presence of a base, e.g., N-methylmorpholine) This compound->Reaction SEVEN_ACT 7-ACT (7-amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)-3-cephem-4-carboxylic acid) SEVEN_ACT->Reaction Ceftriaxone Ceftriaxone Reaction->Ceftriaxone

Caption: The logical relationship showing this compound as a key reactant in the synthesis of Ceftriaxone.

Conclusion

This compound remains a cornerstone in the industrial synthesis of vital cephalosporin antibiotics. The efficiency and elegance of its synthesis are testaments to the advancements in process chemistry. This guide has provided a detailed overview of the synthesis of this compound, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. Further research into optimizing the synthesis process, exploring greener solvents, and developing more efficient catalysts could continue to enhance the production of this critical pharmaceutical intermediate.

References

The Biological Activity of MAEM: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MAEM, chemically known as S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate, is a heterocyclic active ester. Its primary and well-documented role is as a crucial intermediate in the synthesis of third and fourth-generation cephalosporin antibiotics, such as Cefotaxime and Ceftriaxone.[1] While this compound is reported to possess potent biological activities in its own right, including antibacterial, antifungal, and potential anticancer properties, specific quantitative data and detailed mechanistic studies on the standalone compound are limited in publicly available literature.[2]

This guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on its established role as a pharmaceutical intermediate and the activities of its core chemical moieties: the thiazole and benzothiazole rings.

Chemical Structure and Properties

This compound is a unique chemical compound featuring both thiazole and benzothiazole moieties.[2] Its chemical formula is C13H10N4O2S3, and it is identified by CAS numbers such as 80756-85-0 and 84994-24-1. The presence of these heterocyclic rings is significant, as they are known scaffolds for a wide range of biologically active compounds.[3] this compound typically appears as a white to yellowish crystalline powder and is soluble in organic solvents like dimethyl sulfoxide and chloroform.[2]

Documented and Potential Biological Activities

Antibacterial and Antifungal Activity
Potential Anticancer and Anti-inflammatory Activity

There is growing interest in the potential of this compound as an anticancer agent, with reports indicating it is being tested for its antitumor activity.[2] This interest is largely based on the well-established anticancer and anti-inflammatory properties of benzothiazole derivatives.[4][5][6] These related compounds have been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma, and to modulate key signaling pathways involved in cancer progression and inflammation.[4][5]

Quantitative Data on Related Benzothiazole Derivatives

While specific quantitative data for this compound is scarce, studies on other benzothiazole derivatives provide insight into the potential potency of this class of compounds. The following table summarizes the cytotoxic effects of some 2-substituted benzothiazole derivatives on the HepG2 human liver cancer cell line.

CompoundCell LineExposure TimeIC50 Value (µM)Reference
Benzothiazole Derivative AHepG224 h56.98[4]
Benzothiazole Derivative AHepG248 h38.54[4]
Benzothiazole Derivative BHepG224 h59.17[4]
Benzothiazole Derivative BHepG248 h29.63[4]

Potential Signaling Pathways and Mechanisms of Action

The biological activity of benzothiazole derivatives has been linked to the modulation of several key signaling pathways implicated in cancer and inflammation. While these pathways have not been directly confirmed for this compound, they represent plausible mechanisms of action for compounds containing a benzothiazole core.

  • NF-κB/COX-2/iNOS Pathway: Some benzothiazole derivatives exert their anticancer and anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and cell survival. Its inhibition can lead to decreased expression of downstream targets like COX-2 and iNOS, which are often overexpressed in tumors.[4]

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important therapeutic target in cancer. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[7]

  • AKT and ERK Pathways: The AKT and ERK signaling pathways are critical for cell proliferation and survival. Novel benzothiazole derivatives have been shown to inhibit both of these pathways in cancer cells, leading to apoptosis and cell cycle arrest.[5][6]

Below is a diagram illustrating the potential inhibition of the NF-κB signaling pathway by a benzothiazole derivative.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc IκB degradation, NF-κB release Nucleus Nucleus NFkB_nuc->Nucleus Translocates to DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes (COX-2, iNOS) DNA->Genes Promotes Transcription BTD Benzothiazole Derivative (e.g., this compound) BTD->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by a benzothiazole derivative.

Experimental Protocols

To rigorously evaluate the biological activity of this compound, a series of standard in vitro assays would be employed. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive controls (microorganism without this compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic (cell-killing) effect of this compound on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., NF-κB or AKT).

  • Protocol:

    • Treat cells with this compound at a specific concentration and for a defined period.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IKK, anti-IκB, anti-p65).

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound is a compound of significant interest due to its indispensable role in the synthesis of vital cephalosporin antibiotics. While its own biological activities are not yet extensively characterized in the scientific literature, its chemical structure, containing both thiazole and benzothiazole moieties, suggests a strong potential for antibacterial, antifungal, and anticancer properties. The known activities of related benzothiazole derivatives provide a roadmap for future research, pointing towards the modulation of key signaling pathways like NF-κB, STAT3, AKT, and ERK as plausible mechanisms of action. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activity, which could uncover novel therapeutic applications for this important chemical entity. Further direct investigation is necessary to quantify its efficacy and fully elucidate its mechanisms of action.

References

potential research applications of MAEM

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of "MAEM" reveals it to be a non-standard acronym within the realms of biological research and drug development, leading to ambiguity in its precise meaning. Without a specific, contextually defined "this compound," a comprehensive technical guide on its research applications cannot be accurately generated.

To illustrate, "this compound" could potentially refer to a variety of distinct entities, each with its own unique set of research applications, experimental protocols, and associated data. For instance:

  • If "this compound" were to stand for a novel kinase inhibitor , a technical guide would delve into its applications in oncology, detailing its mechanism of action within specific signaling pathways. Data would likely focus on IC50 values across different cell lines, and experimental protocols would include kinase assays and western blotting.

  • Alternatively, if "this compound" represented a new type of gene-editing technology , the focus would shift to its applications in genetic engineering and therapy. The guide would present data on editing efficiency and off-target effects, with protocols for cell transfection and DNA sequencing.

  • In a different context, "this compound" might be an acronym for a sophisticated imaging agent . In this scenario, the research applications would center on diagnostics and preclinical studies. The technical guide would feature data on signal-to-noise ratios and biodistribution, with detailed protocols for in vivo imaging and image analysis.

Given the critical need for precision in scientific and technical documentation, and the current ambiguity of the term "this compound," further clarification is required to proceed with the creation of a relevant and accurate in-depth guide. Identifying the specific scientific or technical subject represented by "this compound" is the necessary first step to providing the requested detailed information for researchers, scientists, and drug development professionals.

The Solubility and Stability Profile of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a versatile monomer widely utilized in the synthesis of functional polymers for various applications, including drug delivery, gene therapy, and biomaterials. Understanding the solubility and stability of DMAEMA is critical for its proper handling, storage, and application in research and development.

Solubility Profile

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a clear, colorless liquid that exhibits favorable solubility in a range of solvents, a key characteristic for its use in diverse polymerization processes. Its amphiphilic nature, possessing both a hydrophobic methacrylate group and a hydrophilic tertiary amine group, dictates its solubility behavior.

Qualitative Solubility

DMAEMA is readily soluble in water and a wide array of organic solvents. This high degree of solubility makes it a suitable monomer for various polymerization techniques, including solution and emulsion polymerization.

Table 1: Qualitative Solubility of DMAEMA

Solvent ClassSolubility
Protic SolventsSoluble in water, ethanol, and methanol.
Aprotic Polar SolventsSoluble in tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and chloroform.
Aprotic Nonpolar SolventsSoluble in toluene and dioxane; precipitates from hexanes.[1]
Quantitative Solubility

While qualitatively described as soluble in many solvents, precise quantitative data can be crucial for specific applications. The following table summarizes available quantitative solubility data for DMAEMA.

Table 2: Quantitative Solubility of DMAEMA

SolventTemperature (°C)Solubility
Water201000 g/L[2]

Stability Profile

The stability of DMAEMA is influenced by several factors, including pH, temperature, and exposure to light. Understanding its degradation pathways is essential for ensuring the integrity of the monomer and the resulting polymers.

Hydrolytic Stability

The ester linkage in DMAEMA is susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis is significantly dependent on the pH of the aqueous solution.

  • Acidic to Neutral Conditions (pH < 6.0): Under acidic conditions, the tertiary amine group is protonated, which stabilizes the ester group and renders the monomer relatively stable to hydrolysis.[3]

  • Basic Conditions (pH > 6.0): In basic environments, the non-ionized form of DMAEMA undergoes hydrolysis to form methacrylic acid and 2-(dimethylamino)ethanol.[3] The rate of this hydrolysis increases with increasing pH and temperature.[3]

The hydrolysis of DMAEMA can be a complicating factor in its polymerization in aqueous solutions, especially at higher pH values, as it can lead to the incorporation of methacrylic acid units into the polymer chain.[3]

Table 3: Hydrolytic Stability of DMAEMA

ConditionStabilityDegradation Products
pH < 6.0Generally Stable-
pH > 6.0Susceptible to HydrolysisMethacrylic acid, 2-(Dimethylamino)ethanol
Thermal Stability

Information on the thermal degradation of the DMAEMA monomer is limited; however, studies on poly(DMAEMA) provide insights into its thermal lability. The thermal degradation of poly(DMAEMA) occurs in two main stages:

  • Stage 1 (approximately 290–400°C): This stage involves the degradation of the side groups.[4]

  • Stage 2 (approximately 400–515°C): This stage is characterized by the degradation of the polymer main chain.[4]

These findings suggest that the ester and amine functionalities of the DMAEMA monomer are susceptible to thermal decomposition at elevated temperatures.

Photostability

Specific studies on the photostability of the DMAEMA monomer are not extensively reported. However, poly(alkyl methacrylates) are known to undergo photooxidative degradation. It is reasonable to infer that exposure to UV light, especially in the presence of oxygen, could lead to the degradation of DMAEMA.

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the solubility and stability of DMAEMA.

Determination of Aqueous and Organic Solubility

This protocol describes a standard flask method for determining the solubility of DMAEMA in a given solvent, followed by quantification using gas chromatography (GC).

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess DMAEMA to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with agitation for 24 hours. A->B C Allow undissolved DMAEMA to settle. B->C D Withdraw a known volume of the supernatant. C->D E Dilute the aliquot with a suitable solvent. D->E F Analyze by Gas Chromatography (GC) against a calibration curve. E->F G Calculate the concentration of DMAEMA in the saturated solution. F->G

Caption: Workflow for determining the solubility of DMAEMA.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of DMAEMA to a known volume of the desired solvent (e.g., water, ethanol, THF) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow any undissolved DMAEMA to settle or separate. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Quantification:

    • Prepare a series of standard solutions of DMAEMA of known concentrations in the chosen solvent.

    • Analyze the standards and the diluted sample aliquot by a validated gas chromatography (GC) method with a flame ionization detector (FID).

    • GC Conditions (Illustrative):

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Detector Temperature: 275°C.

      • Oven Program: Start at 60°C, ramp to 200°C.

      • Carrier Gas: Helium.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of DMAEMA in the sample from the calibration curve.

  • Calculation: Calculate the solubility of DMAEMA in the solvent in the desired units (e.g., g/L, mol/L).

Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of DMAEMA and for developing stability-indicating analytical methods. This involves subjecting the monomer to stress conditions more severe than accelerated stability testing.

Forced Degradation Workflow

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) Assay Assay of DMAEMA (e.g., GC, HPLC) Acid->Assay Impurities Impurity Profiling (e.g., LC-MS) Acid->Impurities Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Assay Base->Impurities Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->Assay Oxidative->Impurities Thermal Thermal Stress (e.g., 60°C) Thermal->Assay Thermal->Impurities Photo Photolytic Stress (ICH Q1B conditions) Photo->Assay Photo->Impurities MassBalance Mass Balance Calculation Assay->MassBalance Impurities->MassBalance DMAEMA_Sample DMAEMA Sample DMAEMA_Sample->Acid Expose to stress DMAEMA_Sample->Base Expose to stress DMAEMA_Sample->Oxidative Expose to stress DMAEMA_Sample->Thermal Expose to stress DMAEMA_Sample->Photo Expose to stress

Caption: Workflow for a forced degradation study of DMAEMA.

Methodology:

  • Sample Preparation: Prepare solutions of DMAEMA (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the sample to elevated temperatures (e.g., 60°C or higher) in a controlled oven.

    • Photodegradation: Expose the sample to a combination of UV and visible light as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw samples and neutralize if necessary.

    • Analyze the stressed samples using a validated stability-indicating method, typically a high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection.

    • Quantify the remaining DMAEMA and any degradation products formed.

  • Data Evaluation:

    • Determine the percentage of degradation for each stress condition.

    • Identify the major degradation products.

    • Elucidate the degradation pathways.

Analysis of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ ¹H NMR spectroscopy is a powerful technique for monitoring the hydrolysis of DMAEMA in real-time.

Methodology:

  • Sample Preparation: Prepare a solution of DMAEMA in D₂O at the desired pH (adjusted with DCl or NaOD).

  • NMR Acquisition: Acquire ¹H NMR spectra at regular intervals at a constant temperature.

  • Data Analysis: Monitor the decrease in the intensity of the peaks corresponding to the DMAEMA protons and the appearance of new peaks corresponding to the protons of methacrylic acid and 2-(dimethylamino)ethanol. The rate of hydrolysis can be determined by plotting the concentration of DMAEMA as a function of time.

Signaling and Degradation Pathways

The primary degradation pathway for DMAEMA under aqueous conditions is hydrolysis.

Hydrolysis Pathway of DMAEMA

G Hydrolysis of DMAEMA DMAEMA 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) CH2=C(CH3)COOCH2CH2N(CH3)2 Products Methacrylic Acid CH2=C(CH3)COOH 2-(Dimethylamino)ethanol HOCH2CH2N(CH3)2 DMAEMA->Products H2O, OH- (pH > 6.0)

Caption: Hydrolysis degradation pathway of DMAEMA.

Conclusion

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a highly soluble monomer in aqueous and many organic solvents, making it a versatile building block for polymer synthesis. Its stability is highly dependent on pH, with significant hydrolysis occurring in basic aqueous solutions. Thermal and photolytic stress can also induce degradation. A thorough understanding of these solubility and stability characteristics, along with the application of appropriate analytical methodologies, is crucial for the successful utilization of DMAEMA in research and development, particularly in the fields of pharmaceuticals and biomaterials. Researchers should perform specific stability and solubility studies tailored to their unique formulations and process conditions to ensure product quality and performance.

References

In Vitro Effects of 2-Mercaptobenzothiazole (MBT) and its Derivatives on Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of 2-Mercaptobenzothiazole (MBT) and its derivatives on various cell lines, with a focus on cancer cells. Due to the limited availability of data on the specific compound "MAEM" (2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-methoxyimino acetate), this document focuses on the biological activities of its core chemical moiety, MBT, and related benzothiazole compounds.

Executive Summary

2-Mercaptobenzothiazole (MBT) and its derivatives have demonstrated significant biological activities, including anticancer properties. In vitro studies have shown that these compounds can induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in a variety of cancer cell lines. The underlying mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This guide summarizes the available quantitative data, outlines common experimental protocols, and visualizes the implicated signaling pathways.

Data Presentation: Cytotoxicity of MBT Derivatives

The following tables summarize the cytotoxic effects of various 2-mercaptobenzothiazole derivatives on different human cancer cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
2-benzylthio-6-CF3-1,3-benzothiazole HeLaHuman Cervical Cancer~20 (at 100µM, ~80% inhibition)[1]
2-benzylthio-6-NO2-1,3-benzothiazole HeLaHuman Cervical Cancer~20 (at 100µM, ~80% inhibition)[1]
Benzothiazole Derivative 6a C6Rat Brain Tumor14.13[2]
Benzothiazole Derivative 8g C6Rat Brain Tumor29.99[2]
Benzothiazole Derivative 6a HeLaHuman Cervical Cancer0.8[2]
Benzothiazole Derivative 6e HeLaHuman Cervical Cancer1.21[2]
Benzothiazole Derivative 8b HeLaHuman Cervical Cancer18.13[2]
Compound 4b HepG2Human Liver Cancer19.34[3]
Compound 4b MCF-7Human Breast Cancer9.72[3]
Compound 4b MDA-MB-231Human Breast Cancer11.25[3]
Compound 4b HeLaHuman Cervical Cancer15.81[3]
Compound 6b HepG2Human Liver Cancer6.83[3]
Compound 6b MCF-7Human Breast Cancer3.64[3]
Compound 6b MDA-MB-231Human Breast Cancer2.14[3]
Compound 6b HeLaHuman Cervical Cancer5.18[3]
PB11 U87Human Glioblastoma< 0.05[4]
PB11 HeLaHuman Cervical Cancer< 0.05[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the in vitro effects of MBT and its derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the MBT derivative for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. LDH Assay:

  • Principle: Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. It is an indicator of cytotoxicity.

  • Methodology:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate for a specified time at room temperature, protected from light.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

  • Methodology:

    • Treat cells with the MBT derivative for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

2. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Principle: Measures the change in mitochondrial membrane potential, an early event in apoptosis. Dyes like JC-1 accumulate in the mitochondria of healthy cells and emit red fluorescence, while in apoptotic cells with low ΔΨm, the dye remains in the cytoplasm as monomers and emits green fluorescence.

  • Methodology:

    • Treat cells with the MBT derivative.

    • Incubate the cells with the JC-1 dye.

    • Wash the cells to remove the excess dye.

    • Measure the red and green fluorescence intensity using a flow cytometer or fluorescence microscope.

Cell Cycle Analysis
  • Principle: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Methodology:

    • Treat cells with the MBT derivative for a specified time.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat them with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

    • Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

EGFR and Downstream Signaling

Some 2-substituted benzothiazoles have been shown to downregulate the expression of the Epidermal Growth Factor Receptor (EGFR). This leads to the inhibition of downstream pro-survival pathways such as PI3K/Akt/mTOR and ERK/MAPK, as well as the JAK/STAT pathway.[5]

EGFR_Pathway MBT Benzothiazole Derivative EGFR EGFR MBT->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK JAK JAK EGFR->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK ERK->MAPK MAPK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Inhibition of EGFR signaling by Benzothiazole derivatives.

Intrinsic Apoptosis Pathway

Benzothiazole derivatives can induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4][5]

Apoptosis_Pathway MBT Benzothiazole Derivative Bax Bax MBT->Bax Bcl2 Bcl-2 MBT->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by Benzothiazole derivatives.

Cell Cycle Arrest

Certain benzothiazole derivatives have been found to induce cell cycle arrest, particularly at the G2/M phase. This is often associated with DNA damage and the deregulation of key cell cycle proteins such as CDK1, Cyclin B1, and CDC25c.[6][7]

CellCycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest Arrest Arrest->G2 MBT Benzothiazole Derivative MBT->Arrest

Caption: Benzothiazole derivative-induced G2/M cell cycle arrest.

Conclusion

The available in vitro data strongly suggest that 2-mercaptobenzothiazole and its derivatives are a promising class of compounds with significant anticancer potential. Their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, coupled with their modulation of key oncogenic signaling pathways, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Future studies should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as on elucidating their detailed mechanisms of action in a wider range of cancer models.

References

An In-depth Technical Guide to Macrophage Erythroblast Attacher (MAEA)

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Dual-Function Protein in Hematopoiesis and Ubiquitination

Introduction

Macrophage Erythroblast Attacher (MAEA), also widely known as Erythroblast Macrophage Protein (EMP), is a multifaceted protein that plays critical roles in fundamental cellular processes. Initially discovered as a cell adhesion molecule essential for the formation of erythroblastic islands in bone marrow, its identity has expanded to that of an E3 ubiquitin ligase, highlighting its importance in protein degradation and signaling. This guide provides a comprehensive technical overview of MAEA, detailing its discovery, molecular functions, associated signaling pathways, and the experimental protocols used to elucidate its roles. It is intended for researchers, scientists, and drug development professionals engaged in hematology, cell biology, and oncology.

Discovery and Origin

The protein was first identified in 1994 as Erythroblast Macrophage Protein (Emp), a key mediator in the attachment of erythroblasts to macrophages to form erythroblastic islands—the functional units of definitive erythropoiesis.[1][2] Subsequent research led to its molecular identification and characterization, revealing it to be an integral membrane protein. Later, it was also identified as a core component of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex, leading to its designation as MAEA. This discovery unveiled a dual functionality, positioning MAEA at the crossroads of cell adhesion and protein turnover.

Molecular and Cellular Functions

MAEA exhibits two primary functions that are crucial for cellular homeostasis and development: its role as a cell adhesion molecule in erythropoiesis and its activity as a component of an E3 ubiquitin ligase complex.

Role in Erythropoiesis and Macrophage Development

MAEA is fundamental to the structural integrity of erythroblastic islands. It is expressed on both erythroblasts and macrophages, mediating their attachment through homophilic interactions.[1] This close association is vital for the terminal maturation and enucleation of erythroblasts, a process during which the nucleus is expelled to form a reticulocyte. The absence of MAEA leads to defects in erythroblast differentiation and enucleation.[2] Furthermore, MAEA is implicated in the development of mature macrophages; its deficiency results in macrophages with an immature morphology, characterized by a small, round shape and a lack of cytoplasmic projections.[2]

Component of the CTLH E3 Ubiquitin Ligase Complex

Beyond its adhesive role, MAEA is a core component of the CTLH E3 ubiquitin-protein ligase complex. This complex is responsible for selectively accepting ubiquitin from the UBE2H enzyme and mediating the ubiquitination and subsequent proteasomal degradation of specific target proteins. One of the key substrates of the CTLH complex is the transcription factor HBP1. Both MAEA and another component, RMND5A, are essential for the catalytic activity of this complex. This function implicates MAEA in the regulation of cell proliferation.

Quantitative Data

The following tables summarize key quantitative data related to MAEA/EMP expression and function.

ParameterOrganismCell Type/TissueMethodResultReference
mRNA Expression HumanBone Marrow Mononuclear CellsRT-PCRDetected in HSCT patients[3]
HumanPeripheral Blood Mononuclear CellsRT-PCRDetected in HSCT patients[3]
Protein Expression HumanBone Marrow Mononuclear CellsWestern BlotDetected in HSCT patients[3]
HumanPeripheral Blood Mononuclear CellsWestern BlotNot consistently detected[3]
Enucleation Rate MurineFetal Liver Erythroblasts (in vitro)Flow Cytometry35% (±5%) with macrophage co-culture[4]

HSCT: Hematopoietic Stem Cell Transplantation

Signaling Pathways and Workflows

MAEA-Mediated Cell Adhesion in Erythroblastic Islands

MAEA_Adhesion MAEA-Mediated Adhesion in Erythroblastic Islands cluster_macrophage Macrophage cluster_erythroblast Erythroblast Macrophage Macrophage MAEA_M MAEA/EMP MAEA_E MAEA/EMP MAEA_M->MAEA_E Homophilic Interaction Erythroblast Erythroblast label_interaction Erythroblastic Island Formation label_outcome Promotes Erythroblast Maturation & Enucleation CTLH_Workflow CTLH E3 Ubiquitin Ligase Complex Workflow Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme (UBE2H) E1->E2 CTLH_Complex CTLH E3 Ligase (contains MAEA) E2->CTLH_Complex Target Target Protein (e.g., HBP1) CTLH_Complex->Target Ubiquitination Proteasome Proteasome Target->Proteasome Degradation Degradation Proteasome->Degradation MAEA_Signaling Putative MAEA-Influenced Signaling Pathways cluster_akt AKT Pathway cluster_mapk MAPK Pathway MAEA MAEA/EMP AKT1 AKT1 MAEA->AKT1 regulates MAPK1 MAPK1 (ERK2) MAEA->MAPK1 regulates AKT_downstream Downstream Effectors AKT1->AKT_downstream Cell_Motility Cell Motility AKT_downstream->Cell_Motility MAPK_downstream Downstream Effectors MAPK1->MAPK_downstream MAPK_downstream->Cell_Motility

References

An In-depth Technical Guide to 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate (MAEM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate, commonly referred to as MAEM, is a pivotal chemical intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of third-generation cephalosporin antibiotics, a class of broad-spectrum β-lactam antibiotics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its role in synthetic pathways.

Core Physical and Chemical Properties

This compound is a complex organic molecule with distinct physical and chemical characteristics that are crucial for its application in pharmaceutical synthesis. There are conflicting reports in publicly available data regarding its precise molecular formula and weight. The two most commonly cited formulas are C₁₃H₁₀N₄O₃S₂ (Molecular Weight: 334.37 g/mol ) and C₁₃H₁₀N₄O₂S₃ (Molecular Weight: 350.44 g/mol ). For the purpose of this guide, we will consider the more frequently referenced C₁₃H₁₀N₄O₂S₃. Further analytical characterization is recommended to definitively confirm the structure.

Quantitative Data Summary

For ease of comparison, the key quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource/Method
CAS Number 84994-24-1Chemical Abstracts Service
Molecular Formula C₁₃H₁₀N₄O₂S₃Multiple chemical suppliers
Molecular Weight 350.44 g/mol Calculated from molecular formula
Density 1.6 ± 0.1 g/cm³Predicted
Boiling Point 526.1 ± 42.0 °C at 760 mmHgPredicted
Flash Point 272.0 ± 27.9 °CPredicted
pKa 1.30 ± 0.10Predicted
LogP 3.65Predicted

Note: Many of the physical properties listed are predicted values from computational models and should be confirmed through experimental analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its properties are not extensively published in peer-reviewed literature, as this information is often proprietary. However, based on general principles of organic synthesis and analytical chemistry, the following methodologies can be applied.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid with 2-mercaptobenzothiazole.

Reaction Scheme:

Synthesis Reactant1 (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid Reagents Condensing Agent (e.g., DCC, EDC) Reactant1->Reagents Reactant2 2-Mercaptobenzothiazole Reactant2->Reagents Product This compound Reagents->Product + Solvent

Caption: General synthesis scheme for this compound.

Methodology:

  • Activation of the Carboxylic Acid: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A condensing agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to activate the carboxylic acid group.

  • Esterification: 2-Mercaptobenzothiazole is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with an aqueous solution (e.g., sodium bicarbonate solution, brine) to remove unreacted starting materials and impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Determination of Physical Properties

Standard analytical techniques are employed to determine the physical properties of the synthesized this compound.

  • Melting Point: Determined using a melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

  • Boiling Point: Can be determined by distillation at reduced pressure to prevent decomposition.

  • Solubility: Assessed by dissolving a known amount of this compound in various solvents at a specific temperature.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern.

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not expected to have direct biological activity or be involved in specific signaling pathways in a physiological context. Its significance lies in its role as a building block for pharmacologically active cephalosporins.

The 2-aminothiazole moiety, a key component of this compound, is present in many biologically active compounds and is known to contribute to their therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities. However, the biological activity of the final cephalosporin antibiotic is determined by the entire molecular structure, particularly the β-lactam ring which inhibits bacterial cell wall synthesis.

The general mechanism of action for cephalosporins involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Cephalosporin_MoA Cephalosporin Cephalosporin (from this compound) PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow for Cephalosporin Synthesis using this compound

The synthesis of a cephalosporin antibiotic using this compound as the acylating agent typically follows a well-defined workflow.

Cephalosporin_Synthesis_Workflow cluster_0 Acylation Reaction cluster_1 Work-up and Purification cluster_2 Final Product This compound This compound Reaction Reaction in suitable solvent This compound->Reaction 7-ACA 7-aminocephalosporanic acid (or derivative) 7-ACA->Reaction Workup Aqueous Work-up Reaction->Workup Purification Chromatography / Recrystallization Workup->Purification Cephalosporin Cephalosporin Antibiotic Purification->Cephalosporin

Methodological & Application

Application Notes and Protocols for Monocyte Adhesion and Endothelial Migration (MAEM) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The adhesion of monocytes to the vascular endothelium and their subsequent migration into the underlying tissues is a critical initiating event in the pathogenesis of various inflammatory diseases, most notably atherosclerosis.[1][2] This process, often referred to as the leukocyte adhesion cascade, is tightly regulated by a complex interplay of signaling molecules, including chemokines and their receptors, and adhesion molecules on both monocytes and endothelial cells.[1][3] The Monocyte Adhesion and Endothelial Migration (MAEM) assay is a robust in vitro model that recapitulates these key events, providing a powerful tool for investigating the molecular mechanisms of vascular inflammation and for screening potential therapeutic agents that may modulate this process.

This document provides a detailed protocol for conducting a this compound assay, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

Quantitative data from this compound assays should be meticulously recorded and presented to allow for clear interpretation and comparison between experimental conditions.

Table 1: Experimental Parameters for this compound Assay

ParameterExample ValueNotes
Endothelial Cell TypeHuman Umbilical Vein Endothelial Cells (HUVECs)Primary cells or cell lines can be used.
Monocyte Cell TypeTHP-1 (human monocytic cell line)Primary human monocytes can also be used.
Seeding Density (Endothelial Cells)1 x 10⁴ cells/cm²Should form a confluent monolayer.
Activating AgentTNF-α or Lipopolysaccharide (LPS)Concentration and incubation time should be optimized.
Monocyte LabelingCalcein-AM (green fluorescent)Ensure high labeling efficiency and low cytotoxicity.
Monocyte Concentration5 x 10⁵ cells/well (for a 6-well plate)Should be optimized for the specific assay format.
Incubation Time (Co-culture)30 minutesTime can be varied to study adhesion vs. migration.
Quantification MethodFluorescence Microscopy or Flow CytometryEach method has its advantages in throughput and detail.

Table 2: Quantification of Monocyte Adhesion

Treatment GroupActivating AgentMean Adhered Monocytes per Field of View (± SD)Normalized Adhesion (Fold Change vs. Control)
ControlVehicle25 ± 51.0
Treatment ATNF-α (10 ng/mL)150 ± 156.0
Treatment B (with Inhibitor X)TNF-α (10 ng/mL)75 ± 83.0

Experimental Protocols

Preparation of Endothelial Cell Monolayer
  • Cell Culture: Culture HUVECs in endothelial cell-specific medium in a T-75 flask at 37°C and 5% CO₂.

  • Seeding: Once confluent, detach the HUVECs using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cells and seed them into 24- or 96-well plates at a density that will result in a confluent monolayer within 24-48 hours.

  • Activation: Once a confluent monolayer is formed, treat the HUVECs with an activating agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) or a vehicle control. Incubate for 4-12 hours to upregulate the expression of adhesion molecules such as ICAM-1 and VCAM-1.[4]

Preparation and Labeling of Monocytes
  • Cell Culture: Culture THP-1 monocytes in suspension in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.

  • Labeling: Centrifuge the required number of THP-1 cells and resuspend them in serum-free medium containing a fluorescent dye such as Calcein-AM (e.g., at 5 µM). Incubate for 30 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the labeled monocytes twice with serum-free medium to remove excess dye. Resuspend the final cell pellet in the appropriate assay medium.

Co-culture and Adhesion Assay
  • Medium Change: Carefully remove the medium containing the activating agent from the endothelial cell monolayer. Wash gently with pre-warmed PBS.

  • Addition of Monocytes: Add the fluorescently labeled monocyte suspension to each well of the endothelial monolayer.

  • Incubation: Incubate the co-culture for a defined period (e.g., 15-30 minutes) at 37°C and 5% CO₂.[5] This allows for the adhesion of monocytes to the activated endothelial cells. For migration studies, a longer incubation time may be necessary, and a transwell insert setup is often used.[6]

Washing and Fixation
  • Removal of Non-adherent Cells: Gently wash the wells with pre-warmed PBS to remove any non-adherent monocytes.[7] The number of washes should be optimized to maximize the removal of non-adherent cells while minimizing the detachment of adherent ones.

  • Fixation (Optional): For microscopy-based quantification, the cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.

Quantification of Adhesion and Migration
  • Fluorescence Microscopy:

    • Acquire images of multiple random fields of view for each well using a fluorescence microscope.

    • Count the number of fluorescently labeled monocytes in each field.

    • The data can be expressed as the average number of adhered cells per field of view or normalized to the number of endothelial cells (if their nuclei are counterstained, e.g., with Hoechst).[5]

  • Flow Cytometry:

    • Detach all cells (both endothelial cells and adhered monocytes) from the wells using a gentle cell dissociation reagent.

    • Analyze the resulting single-cell suspension by flow cytometry.[2][8]

    • The number of adhered monocytes can be quantified based on their fluorescence, and this can be normalized to the number of endothelial cells, which are identified by their lack of fluorescence or by a different fluorescent label.[8]

  • Transwell Migration (Boyden Chamber) Assay:

    • This method is specifically for quantifying migration.[6][9] Endothelial cells are grown to confluence on a porous membrane of a transwell insert.

    • Labeled monocytes are added to the top chamber, and a chemoattractant is placed in the bottom chamber.

    • After incubation, the number of monocytes that have migrated through the endothelial monolayer and the porous membrane to the bottom chamber is quantified by microscopy or a plate reader.

Visualizations

MAEM_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification EC_culture 1. Culture Endothelial Cells (HUVEC) to Confluence EC_activation 2. Activate with TNF-α/LPS EC_culture->EC_activation Co_culture 5. Co-culture Labeled Monocytes with Endothelial Monolayer EC_activation->Co_culture Mono_culture 3. Culture Monocytes (THP-1) Mono_label 4. Label Monocytes with Calcein-AM Mono_culture->Mono_label Mono_label->Co_culture Wash 6. Wash to Remove Non-adherent Monocytes Co_culture->Wash Microscopy 7a. Image with Fluorescence Microscope Wash->Microscopy Flow_cytometry 7b. Analyze by Flow Cytometry Wash->Flow_cytometry Count_adhesion 8. Quantify Adherent Monocytes Microscopy->Count_adhesion Flow_cytometry->Count_adhesion

Caption: Workflow for the Monocyte Adhesion and Endothelial Migration (this compound) assay.

Chemokine_Signaling_Pathway Chemokine Signaling in Monocyte Adhesion cluster_EC Endothelial Cell (Activated) cluster_Monocyte Monocyte Chemokine Chemokine (e.g., IL-8) GPCR Chemokine Receptor (GPCR) Chemokine->GPCR Binding ICAM1 ICAM-1 Adhesion Firm Adhesion G_protein G-protein Activation GPCR->G_protein Activation PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Integrin_active Integrin (LFA-1) - High Affinity IP3_DAG->Integrin_active Inside-out Signaling Integrin_inactive Integrin (LFA-1) - Low Affinity Integrin_active->ICAM1 Binding

Caption: Simplified signaling pathway for chemokine-mediated monocyte adhesion.

References

Application Notes and Protocols for Mammary Architecture and Microenvironment Engineering (MAME) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mammary Architecture and Microenvironment Engineering (MAME) models, a sophisticated 3D co-culture system designed to recapitulate the complex interactions within the breast tumor microenvironment. This document offers detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways to facilitate the application of MAME models in cancer research and preclinical drug development.

Introduction to MAME Models

The Mammary Architecture and Microenvironment Engineering (MAME) model is an advanced in vitro 3D co-culture system that mimics the intricate cellular and extracellular matrix (ECM) architecture of the breast tumor microenvironment.[1] This model allows for the real-time study of dynamic processes such as tumor cell invasion, proliferation, and the influence of stromal cells on cancer progression.[2] By creating a more physiologically relevant environment compared to traditional 2D cell culture, MAME models serve as a powerful tool for investigating cancer biology and for the preclinical assessment of novel therapeutic agents.

The core of the MAME model consists of multiple layers of ECM proteins, typically collagen and a reconstituted basement membrane matrix like Matrigel, in which different cell types, such as cancer cells and fibroblasts, are cultured together.[3] This layered structure facilitates the study of paracrine signaling and cell-cell interactions in a three-dimensional context.

Key Applications of MAME Models

  • Studying Tumor Invasion and Metastasis: The 3D structure of MAME models provides an excellent platform to observe and quantify the invasion of cancer cells through the ECM, a critical step in metastasis.

  • Investigating Tumor-Stroma Interactions: MAME models enable the co-culture of cancer cells with various stromal cells, such as cancer-associated fibroblasts (CAFs), to elucidate their role in tumor growth, angiogenesis, and immune evasion.[4]

  • Preclinical Drug Screening: The physiological relevance of MAME models makes them suitable for evaluating the efficacy and mechanism of action of anti-cancer drugs, including those targeting the tumor microenvironment.

  • Elucidating Signaling Pathways: These models are instrumental in studying the complex signaling networks that govern cancer progression, such as proteolytic, chemokine, and growth factor signaling pathways.

Experimental Protocols

Protocol 1: Establishment of a MAME Co-culture Model

This protocol details the step-by-step procedure for setting up a MAME model with breast cancer cells and fibroblasts.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Human cancer-associated fibroblasts (CAFs)

  • Collagen I, rat tail

  • Matrigel® Basement Membrane Matrix

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • Sterile pipette tips, tubes, and cell culture dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of the Bottom Collagen Layer:

    • On ice, prepare a collagen I solution at a final concentration of 2 mg/mL. Neutralize the acidic collagen solution with NaOH.

    • Resuspend CAFs in the neutralized collagen solution at a density of 1 x 10^5 cells/mL.

    • Pipette 200 µL of the CAF-collagen suspension into each well of a pre-chilled 24-well plate.

    • Incubate at 37°C for 30-60 minutes to allow for collagen polymerization.

  • Addition of the Middle Matrigel Layer:

    • Thaw Matrigel on ice.

    • Once the bottom collagen layer has polymerized, add 100 µL of undiluted Matrigel on top of the collagen gel.

    • Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Seeding of Cancer Cells:

    • Trypsinize and count the breast cancer cells. Resuspend the cells in culture medium at a density of 2 x 10^5 cells/mL.

    • Carefully add 100 µL of the cancer cell suspension on top of the solidified Matrigel layer.

    • Allow the cells to attach for 1-2 hours in the incubator.

  • Addition of the Top Matrigel Overlay and Culture:

    • Prepare a 1:1 dilution of Matrigel in cold serum-free medium.

    • Gently add 100 µL of the diluted Matrigel solution on top of the cancer cells.

    • Add 500 µL of complete culture medium to each well.

    • Culture the MAME models for the desired experimental duration, changing the medium every 2-3 days.

G cluster_0 MAME Model Assembly prep_collagen Prepare CAF-Collagen Suspension polymerize_collagen Polymerize Collagen Layer (37°C, 30-60 min) prep_collagen->polymerize_collagen add_matrigel Add Matrigel Layer polymerize_collagen->add_matrigel polymerize_matrigel Solidify Matrigel Layer (37°C, 30 min) add_matrigel->polymerize_matrigel seed_cancer Seed Cancer Cells polymerize_matrigel->seed_cancer attach_cancer Allow Cell Attachment (37°C, 1-2 hours) seed_cancer->attach_cancer add_overlay Add Matrigel Overlay attach_cancer->add_overlay add_medium Add Culture Medium add_overlay->add_medium culture Incubate and Maintain Culture add_medium->culture

Experimental workflow for the assembly of a MAME 3D co-culture model.

Protocol 2: Quantitative Analysis of Cancer Cell Invasion

This protocol describes how to quantify the invasion of cancer cells within the MAME model using imaging and analysis software.

Materials:

  • Established MAME co-culture models

  • Fluorescently labeled cancer cells (e.g., GFP-expressing) or fluorescent dyes (e.g., Calcein-AM)

  • Confocal microscope or high-content imaging system

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Acquisition:

    • At desired time points, acquire z-stack images of the MAME models using a confocal microscope. Capture the fluorescent signal from the cancer cells throughout the thickness of the gel.

  • Image Processing and Analysis:

    • Open the z-stack images in ImageJ or a similar program.

    • Create a maximum intensity projection of the z-stack.

    • Define a region of interest (ROI) at the initial seeding plane of the cancer cells.

    • Measure the area of invasion by quantifying the fluorescent signal that has migrated beyond the initial ROI into the underlying ECM layers.

    • The invasion can be expressed as the total area of invasion or the average invasion distance.

Data Presentation

Quantitative data from MAME model experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Breast Cancer Cell Invasion in MAME Models

Cell LineTreatmentInvasion Area (µm²) at Day 6 (Mean ± SD)
MDA-MB-231Control15,234 ± 1,876
MDA-MB-231Drug A (10 µM)7,845 ± 954
MCF7Control2,145 ± 321
MCF7Drug A (10 µM)1,987 ± 289

This table presents hypothetical data on the effect of a drug on the invasion of two different breast cancer cell lines in a MAME model.[5][6]

Table 2: Cytokine and Chemokine Levels in MAME Model Supernatants

AnalyteControl Co-culture (pg/mL ± SD)Drug B Treated Co-culture (pg/mL ± SD)
IL-61250 ± 150625 ± 80
CXCL8 (IL-8)850 ± 95410 ± 55
CCL2 (MCP-1)600 ± 70280 ± 40
TNF-α350 ± 45170 ± 25

This table shows representative data on the modulation of cytokine and chemokine secretion by a therapeutic agent in a MAME co-culture system.[7][8][9]

Signaling Pathways in the Tumor Microenvironment

MAME models are ideal for studying the complex signaling pathways that drive cancer progression. Below are diagrams of key pathways that can be investigated using this system.

G cluster_0 Proteolytic Pathway in Cancer Invasion MMPs MMPs Cleaved_ECM Cleaved ECM MMPs->Cleaved_ECM ECM Extracellular Matrix ECM->Cleaved_ECM GFs Growth Factors Cleaved_ECM->GFs Release of Receptors Growth Factor Receptors GFs->Receptors Signaling Intracellular Signaling Receptors->Signaling Signaling->MMPs Upregulation of Invasion Cell Invasion & Migration Signaling->Invasion

Proteolytic signaling cascade leading to cancer cell invasion.

G cluster_1 Chemokine Signaling in the Tumor Microenvironment Tumor_Cell Tumor Cell Chemokines Chemokines (e.g., CXCL8, CCL2) Tumor_Cell->Chemokines Secretes Chemokine_Receptor_Immune Chemokine Receptor Chemokines->Chemokine_Receptor_Immune Chemokine_Receptor_Endo Chemokine Receptor Chemokines->Chemokine_Receptor_Endo Immune_Cell Immune Cell (e.g., Macrophage) Immune_Cell->Chemokine_Receptor_Immune Endothelial_Cell Endothelial Cell Endothelial_Cell->Chemokine_Receptor_Endo Immune_Recruitment Immune Cell Recruitment Chemokine_Receptor_Immune->Immune_Recruitment Angiogenesis Angiogenesis Chemokine_Receptor_Endo->Angiogenesis

Chemokine signaling network in the breast tumor microenvironment.

Conclusion

The MAME model provides a robust and physiologically relevant platform for studying the breast tumor microenvironment. By following the detailed protocols and utilizing the data analysis and visualization tools presented in these application notes, researchers can gain valuable insights into cancer progression and effectively screen potential therapeutic compounds. The versatility of the MAME system allows for its adaptation to various research questions, making it an indispensable tool in the field of oncology.

References

Application Notes & Protocols for Machine Learning in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of Machine Learning (ML) in enhancing High-Throughput Screening (HTS) assays for drug discovery. Detailed protocols for key applications are provided to enable the implementation of these powerful computational tools in your research.

Application Notes

Introduction to Machine Learning in High-Throughput Screening

The application of ML in HTS spans the entire drug discovery pipeline, from initial hit identification and lead optimization to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7][8][9] By building predictive models based on existing experimental data, ML can prioritize compounds for screening, enrich hit lists with true positives, and even design novel molecules with desired biological activities.[7][10] This data-driven approach not only accelerates the discovery process but also increases the likelihood of identifying high-quality drug candidates.

Key Applications of Machine Learning in HTS
  • Virtual Screening: ML models can screen vast virtual libraries of chemical compounds to predict their biological activity against a specific target.[7] This in silico screening allows researchers to prioritize a smaller, more promising subset of compounds for experimental testing, significantly increasing the hit rate and reducing the costs associated with large-scale physical screens.[7]

  • Hit Prioritization and False Positive Reduction: A significant challenge in HTS is the high number of false positives. ML algorithms can be trained on primary screening data to distinguish between true bioactive compounds and those that interfere with the assay, such as aggregators or fluorescent compounds.[11] This leads to a more efficient allocation of resources for follow-up studies.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are a cornerstone of computational drug discovery. ML techniques, such as random forests and neural networks, are used to build robust QSAR models that correlate the chemical structure of a compound with its biological activity.[4] These models can then be used to predict the activity of new, untested compounds.

  • Phenotypic Screening Analysis: In phenotypic screening, where the effect of a compound on a cell or organism is observed without a known target, ML, particularly deep learning, can be used to analyze complex image-based data from high-content screening (HCS) to identify novel disease phenotypes and active compounds.

Experimental and Computational Protocols

Protocol 1: Virtual Screening Workflow using Machine Learning

This protocol outlines a typical workflow for performing a virtual screen to identify potential inhibitors of a target protein.

1. Data Collection and Curation:

  • Compile a dataset of known active and inactive compounds for the target of interest from databases such as ChEMBL or PubChem.
  • Ensure data quality by removing duplicates, correcting structural errors, and standardizing chemical structures.

2. Feature Engineering:

  • Calculate molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological fingerprints) and 3D descriptors (e.g., pharmacophore features, molecular shape).
  • Use cheminformatics toolkits like RDKit or MOE to generate these features.

3. Model Training:

  • Split the dataset into training, validation, and test sets (e.g., 80% training, 10% validation, 10% test).
  • Choose an appropriate ML algorithm (e.g., Random Forest, Support Vector Machine, or a Deep Neural Network).
  • Train the model on the training set, using the validation set to tune hyperparameters.
  • Evaluate the final model performance on the held-out test set using metrics such as the area under the receiver operating characteristic curve (AUC-ROC) and enrichment factor.

4. Virtual Library Screening:

  • Prepare a large virtual library of compounds for screening (e.g., from ZINC or Enamine).
  • Calculate the same molecular descriptors for the virtual library as were used for the training set.
  • Use the trained ML model to predict the probability of activity for each compound in the virtual library.

5. Hit Selection and Experimental Validation:

  • Rank the virtual hits based on their predicted activity scores.
  • Select a diverse subset of top-ranking compounds for experimental validation in a primary HTS assay.
  • Confirm the activity of the hits through dose-response experiments and secondary assays.

Protocol 2: HTS Data Analysis for Hit Prioritization

This protocol describes how to use ML to analyze primary HTS data to prioritize hits and reduce false positives.

1. HTS Data Preprocessing:

  • Collect raw data from the primary HTS assay.
  • Normalize the data to account for plate-to-plate and well-to-well variations (e.g., using Z-score or B-score normalization).
  • Identify initial "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

2. Feature Generation:

  • For each compound, gather its chemical structure and calculate a set of molecular fingerprints (e.g., ECFP4, Morgan fingerprints).
  • These fingerprints represent the presence or absence of various chemical substructures.

3. Model Training and Validation:

  • Use a dataset from a previous, well-characterized HTS campaign with confirmed active and inactive compounds as the training set.
  • Train a classification model (e.g., a Gradient Boosting Machine) to distinguish between true actives and known assay artifacts or inactive compounds based on their molecular fingerprints.
  • Validate the model's performance using cross-validation and an independent test set.

4. Hit Scoring and Prioritization:

  • Apply the trained model to the hits from the current primary HTS screen.
  • The model will output a probability score for each hit, indicating its likelihood of being a true positive.
  • Rank the hits based on this probability score, in addition to their potency from the primary screen.

5. Follow-up Screening:

  • Prioritize the top-ranked compounds for confirmatory screening and dose-response analysis.
  • This approach helps to focus resources on the most promising candidates and reduces the number of false positives that are followed up.[11]

Data Presentation

The following tables summarize representative quantitative data from studies applying machine learning in HTS, demonstrating the improvements over traditional methods.

Table 1: Comparison of Virtual Screening Performance

MethodTargetLibrary SizeHit Rate (%)Enrichment Factor
Traditional HTSKinase A500,0000.51
ML-based Virtual ScreenKinase A1,000,000 (virtual)1530
Traditional HTSGPCR B1,000,0000.21
ML-based Virtual ScreenGPCR B5,000,000 (virtual)1050

Table 2: Performance of ML in Hit Prioritization

HTS AssayML ModelMetricValue
Kinase Inhibitor ScreenGradient BoostingAUC-ROC0.85
Kinase Inhibitor ScreenGradient BoostingFalse Positive Reduction60%
Ion Channel Modulator ScreenRandom ForestAUC-ROC0.91
Ion Channel Modulator ScreenRandom ForestFalse Positive Reduction75%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted in HTS campaigns and a typical experimental workflow for ML-driven drug discovery.

G cluster_0 Virtual Screening Workflow Data Data Collection (Actives/Inactives) Features Feature Engineering (Molecular Descriptors) Data->Features Train Model Training (e.g., Random Forest) Features->Train VS Virtual Library Screening Train->VS Hits Ranked Virtual Hits VS->Hits Validation Experimental Validation Hits->Validation

Caption: A typical workflow for virtual screening using machine learning.

G cluster_1 Ras/Raf/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The Ras/Raf/MEK/ERK signaling pathway, a common target in cancer drug discovery.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth

Caption: The PI3K/Akt/mTOR signaling pathway, frequently implicated in cancer.

References

Application of Multi-Angle Evanescent-Field Microscopy (MAEM) in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Multi-Angle Evanescent-field Microscopy (MAEM)" is not a standardized acronym in the field of microscopy. The principles and applications described in this document are based on a well-established technique known as Variable-Angle Total Internal Reflection Fluorescence Microscopy (va-TIRFM) . This technique allows for the precise control of the evanescent field penetration depth by altering the angle of the excitation light, providing super-resolution axial information at the cell-substrate interface. This capability is particularly valuable for studying the intricate molecular processes at the plasma membrane that are fundamental to cancer biology.

Introduction to va-TIRFM in Oncology

Variable-Angle Total Internal Reflection Fluorescence Microscopy (va-TIRFM) is a powerful imaging technique that provides exceptional axial resolution, typically below 100 nm, making it ideal for visualizing molecular events at the cell-substrate interface.[1][2] In cancer research, this allows for the detailed investigation of processes crucial to tumor progression, such as cell adhesion, migration, and signaling, which are often dysregulated in cancer cells.[3][4] By selectively exciting fluorophores in a very thin layer near the coverslip, va-TIRFM minimizes background fluorescence from the rest of the cell, resulting in a high signal-to-noise ratio.[2][3][4] The "variable-angle" aspect of this technique enables researchers to control the penetration depth of the evanescent field, allowing for the reconstruction of 3D information and the precise localization of molecules in the z-dimension.[3][5][6]

Key Applications in Cancer Research

The unique capabilities of va-TIRFM make it an invaluable tool for addressing several critical questions in cancer biology:

  • Characterization of Cancer Cell Adhesion and Metastasis: Metastasis, the leading cause of cancer-related mortality, is intrinsically linked to changes in cell adhesion.[7] va-TIRFM allows for the quantitative analysis of focal adhesions, the protein complexes that anchor cells to the extracellular matrix. By imaging fluorescently tagged adhesion proteins like paxillin and integrins, researchers can study the dynamics of focal adhesion assembly and disassembly, which are crucial for cell migration and invasion.[4][8] The ability to vary the penetration depth can provide detailed topographical maps of the cell-substrate contact zone, revealing subtle differences in adhesion between normal and cancer cells, or between cancer cells with different metastatic potentials.[6]

  • Dissecting Signaling Pathways at the Plasma Membrane: Many signaling pathways that drive cancer progression are initiated at the plasma membrane. va-TIRFM is ideally suited to study the spatial and temporal dynamics of these pathways. For example, the activation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and the subsequent recruitment of downstream signaling molecules can be visualized with single-molecule precision.[9][10][11] By using multiple penetration depths, researchers can gain insights into the 3D organization of signaling clusters and their relationship to other cellular structures at the membrane.

  • High-Throughput Screening for Anti-Cancer Drugs: The quantitative nature of va-TIRFM makes it suitable for developing assays for screening anti-cancer drugs that target cell adhesion and migration. By analyzing changes in focal adhesion morphology, dynamics, or the overall cell-substrate contact area in response to drug treatment, researchers can assess the efficacy of novel therapeutic compounds.

Quantitative Data Presentation

The quantitative data obtained from va-TIRFM experiments can be summarized to compare different cell types or treatment conditions.

ParameterNon-Metastatic Cancer CellsHighly Metastatic Cancer CellsReference
Focal Adhesion Area (µm²) 1.2 ± 0.30.6 ± 0.2[6]
Focal Adhesion Lifetime (min) 15 ± 47 ± 2[8]
Cell-Substrate Contact Area (µm²) 350 ± 50500 ± 70[4]
Average Cell-Substrate Distance (nm) 80 ± 1065 ± 8[12]

Experimental Protocols

Protocol 1: Quantitative Analysis of Focal Adhesions in Cancer Cells using va-TIRFM

Objective: To quantify the size, number, and dynamics of focal adhesions in cancer cells with different metastatic potentials.

Materials:

  • va-TIRF microscope with a high numerical aperture objective (e.g., 100x, NA 1.49)

  • Laser lines for excitation (e.g., 488 nm for GFP)

  • EM-CCD camera

  • Glass-bottom dishes

  • Fibronectin (or other extracellular matrix protein)

  • Cancer cell lines (e.g., expressing GFP-paxillin)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Image analysis software (e.g., ImageJ/Fiji with appropriate plugins)

Procedure:

  • Cell Culture and Plating:

    • Culture cancer cells expressing a fluorescently tagged focal adhesion protein (e.g., GFP-paxillin) under standard conditions.

    • Coat glass-bottom dishes with fibronectin (10 µg/mL in PBS) for 1 hour at 37°C.

    • Plate the cells on the coated dishes at a low density to allow for the visualization of individual cells.

    • Incubate the cells for at least 4 hours to allow for cell adhesion and spreading.

  • va-TIRFM Imaging:

    • Mount the dish on the va-TIRF microscope stage.

    • Locate a cell of interest using brightfield or epifluorescence microscopy.

    • Switch to TIRF illumination. Adjust the angle of the laser to achieve total internal reflection and generate the evanescent field.

    • Acquire a series of images at different penetration depths by systematically changing the angle of the incident laser. Start with a steep angle (shallow penetration) and gradually decrease the angle to increase the penetration depth.[5]

    • For dynamic studies, acquire time-lapse sequences at a single penetration depth.

  • Image Analysis:

    • Use image analysis software to segment and quantify the focal adhesions in each image.

    • Measure parameters such as the area, number, and intensity of focal adhesions.

    • For time-lapse data, track individual focal adhesions to determine their assembly and disassembly rates.

Protocol 2: Analysis of EGFR Signaling at the Plasma Membrane using va-TIRFM

Objective: To visualize the recruitment of signaling molecules to the EGFR upon ligand stimulation in cancer cells.

Materials:

  • va-TIRF microscope

  • Cancer cell line expressing a fluorescently tagged EGFR (e.g., EGFR-GFP) and a downstream signaling protein (e.g., mCherry-Grb2)

  • Epidermal Growth Factor (EGF)

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Preparation:

    • Plate the cells on fibronectin-coated glass-bottom dishes as described in Protocol 1.

    • Starve the cells in serum-free medium for 4-6 hours before imaging to reduce basal EGFR activity.

  • va-TIRFM Imaging:

    • Mount the dish on the microscope and locate a cell.

    • Acquire a baseline image of both fluorescent channels using a shallow penetration depth to visualize molecules at the plasma membrane.

    • Add EGF to the medium at a final concentration of 100 ng/mL.

    • Immediately start acquiring a time-lapse sequence in both channels to visualize the recruitment of Grb2 to the EGFR.

    • After the initial dynamic response, acquire images at multiple penetration depths to analyze the 3D organization of the signaling complexes.

  • Data Analysis:

    • Quantify the co-localization between EGFR and Grb2 over time.

    • Analyze the change in fluorescence intensity of mCherry-Grb2 at the plasma membrane as a measure of protein recruitment.

Visualizations

G cluster_0 Experimental Workflow: va-TIRFM for Cancer Cell Adhesion Analysis A Cell Culture (Cancer cells expressing GFP-Paxillin) B Plate cells on Fibronectin-coated Glass-bottom dish A->B C va-TIRFM Imaging (Acquire images at multiple penetration depths) B->C D Image Analysis (Quantify focal adhesion parameters) C->D E Data Interpretation (Compare metastatic vs. non-metastatic cells) D->E G cluster_1 Integrin Signaling Pathway in Cancer Cell Migration ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Paxillin Paxillin Integrin->Paxillin Src Src Kinase FAK->Src Src->Paxillin Actin Actin Cytoskeleton Paxillin->Actin Migration Cell Migration & Invasion Actin->Migration G cluster_2 EGFR Signaling Pathway in Cancer Proliferation EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Application Notes and Protocols for Monoacylglycerol Lipase (MAGL) Imaging in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] This enzymatic action terminates 2-AG signaling and initiates the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[2][3][4] Given its central role in regulating lipid signaling pathways implicated in a variety of physiological and pathological processes, MAGL has emerged as a significant therapeutic target for neurological disorders, inflammatory conditions, and cancer.[2][3][5]

In vivo imaging techniques, particularly Positron Emission Tomography (PET), utilizing radiolabeled MAGL inhibitors, allow for the non-invasive visualization and quantification of MAGL expression and activity in living organisms.[6][7] These imaging agents, often referred to as MAGL enzyme modulators in the context of this application, provide invaluable tools for researchers and drug development professionals to study disease pathology, assess target engagement of new therapeutics, and understand the biodistribution of MAGL-targeted drugs.[6][8]

Principle of the Technique

The in vivo imaging of MAGL is based on the use of specific inhibitors that are labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).[6][7][9] These radiolabeled molecules, or PET tracers, are administered intravenously and distribute throughout the body, including the brain.[7][10] The tracer is designed to bind with high affinity and selectivity to the MAGL enzyme.[7][8]

The positron emitted by the radionuclide travels a short distance in the tissue before annihilating with an electron, producing two gamma rays that travel in opposite directions.[11] The PET scanner detects these coincident gamma rays, and through computational reconstruction, generates a three-dimensional image that reflects the distribution and density of the tracer, and by extension, the MAGL enzyme, in the body.[9][11] The signal intensity in a particular region of interest can be quantified to provide a measure of enzyme expression or target engagement.[12]

Applications

The ability to image MAGL in vivo has a broad range of applications in biomedical research and drug development:

  • Neuroinflammation and Neurodegenerative Diseases: MAGL activity is implicated in the neuroinflammatory processes associated with diseases like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][5][13] PET imaging of MAGL can help to understand the role of this enzyme in disease progression and to evaluate the efficacy of anti-inflammatory therapies targeting MAGL.[2][5]

  • Oncology: MAGL is overexpressed in several aggressive cancers and plays a role in tumor growth and metastasis by regulating pro-tumorigenic signaling lipids.[2][3] In vivo imaging can be used to detect MAGL-positive tumors, assess disease burden, and monitor the response to MAGL-inhibiting cancer therapies.

  • Metabolic Diseases: MAGL is involved in lipid metabolism and energy homeostasis.[3] Imaging MAGL in peripheral tissues like brown adipose tissue and the liver can provide insights into metabolic disorders.[6][12]

  • Drug Development: A crucial application of MAGL PET is in the development of new MAGL inhibitors.[8] It allows for the direct, non-invasive measurement of target engagement in the brain and peripheral tissues, helping to determine the optimal dose and treatment schedule for new drug candidates.[6][8] It can also provide information on the pharmacokinetics and biodistribution of these drugs.[6]

Quantitative Data

The following tables summarize key quantitative data for several MAGL PET tracers from the literature, providing a basis for comparison.

Table 1: In Vitro Potency of Selected MAGL Inhibitors

CompoundTargetIC₅₀ (nM)Assay Method
JZL184MAGL~8Not specified
PF-06809247 (7)MAGLNot specifiedNot specified
LEI-515MAGL>25% inhibition at 10 µMFP-TAMRA competition assay
FEPADMAGLNot specifiedNot specified
MAGL-0519 (10)MAGLNot specifiedNot specified

Table 2: Radiosynthesis and In Vivo Performance of Selected MAGL PET Tracers

TracerRadiochemical Yield (RCY)Molar Activity (Ci/µmol)Brain Uptake (peak %ID/g or SUV)Specific Binding Signal
[¹⁸F]FEPAD8-13%>1.5Not specifiedHigh
[¹⁸F]6 (from compound 6)Not specifiedNot specifiedExcellent BBB penetrationExcellent
[carbonyl-¹¹C]10 (MAGL-0519)13% (decay-corrected)>3~1.2 %ID/g (rats)High
[¹⁸F]MAGL-4-11Not specifiedNot specifiedNot specifiedHigh

Experimental Protocols

Protocol 1: In Vitro MAGL Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature sources for determining the inhibitory potency of a compound against human MAGL.[14][15][16]

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).[15]

    • Reconstitute the human recombinant MAGL enzyme in the 1X Assay Buffer to create a concentrated stock solution. Keep on ice.[15]

    • Prepare a stock solution of the MAGL substrate (e.g., 4-nitrophenylacetate or a fluorogenic substrate) in a suitable solvent like DMSO.[15][16]

    • Dissolve the test inhibitor compound and a known MAGL inhibitor (positive control, e.g., JZL195) in a suitable solvent (e.g., DMSO) to create stock solutions.[14][15]

  • Assay Procedure:

    • In a 96-well plate, add 150 µl of 1X Assay Buffer to the wells designated for the inhibitor, positive control, and 100% initial activity.[15]

    • Add 10 µl of the diluted MAGL enzyme to the inhibitor, positive control, and 100% initial activity wells.[15]

    • For background wells, add 160 µl of 1X Assay Buffer.[15]

    • Add 10 µl of the test inhibitor solution (at various concentrations), positive control, or solvent (for 100% activity) to the respective wells.[15]

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzyme.[14]

    • Initiate the reaction by adding 10 µl of the MAGL substrate to all wells.[15]

    • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance (405-415 nm for 4-nitrophenol) in kinetic mode for 30-60 minutes at 37°C.[14][15]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: Radiosynthesis of an ¹⁸F-labeled MAGL PET Tracer (General Procedure)

This protocol provides a general overview of a two-step radiosynthesis for an ¹⁸F-labeled MAGL tracer, such as [¹⁸F]FEPAD, using a fluoroethylation agent.[6]

  • Production of [¹⁸F]Fluoride:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Synthesis of the ¹⁸F-labeling Agent (e.g., 1-bromo-2-[¹⁸F]fluoroethane):

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).[6]

    • Elute the [¹⁸F]fluoride into a reaction vessel containing a phase-transfer catalyst (e.g., Kryptofix 222) and potassium carbonate.[6]

    • Azeotropically dry the [¹⁸F]fluoride complex.

    • Add the precursor for the labeling agent (e.g., dibromoethane) and heat to perform the nucleophilic substitution reaction.

    • Purify the resulting 1-bromo-2-[¹⁸F]fluoroethane by distillation or passing it through a purification cartridge.

  • Radiolabeling of the MAGL Inhibitor Precursor:

    • Add the purified 1-bromo-2-[¹⁸F]fluoroethane to a reaction vessel containing the phenolic precursor of the MAGL inhibitor in a suitable solvent (e.g., DMF).

    • Add a base (e.g., Cs₂CO₃) and heat the reaction mixture to facilitate the radiolabeling reaction.

  • Purification and Formulation:

    • Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled MAGL tracer.

    • Remove the HPLC solvent under a stream of nitrogen and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Perform quality control tests to determine radiochemical purity, molar activity, and sterility.

Protocol 3: In Vivo PET Imaging in a Rodent Model

This protocol outlines the general procedure for performing a dynamic PET scan in a mouse or rat to evaluate a novel MAGL PET tracer.[10][12]

  • Animal Preparation:

    • Fast the animal for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (e.g., 5% for induction, 1-2% for maintenance).[12]

    • Place a catheter in the lateral tail vein for tracer injection.

    • Position the animal on the scanner bed, ensuring the brain is within the field of view. Monitor and maintain the animal's body temperature and respiration throughout the scan.

  • Tracer Administration and PET Scan:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of the ¹⁸F-labeled MAGL tracer (e.g., 3.5–3.7 MBq) via the tail vein catheter.[12]

    • Start the dynamic PET scan immediately upon injection and acquire data for 60-90 minutes.[10]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with an anatomical image (e.g., from a CT or MRI scan) for anatomical reference.[12]

    • Draw regions of interest (ROIs) on different brain areas (e.g., cortex, striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

    • Analyze the TACs using appropriate kinetic models to quantify tracer uptake and binding.

  • Blocking Study (for specificity):

    • To confirm specific binding, a separate cohort of animals can be pre-treated with a high dose of a non-radiolabeled MAGL inhibitor (e.g., 3 mg/kg) 30 minutes before the injection of the radiotracer.[10]

    • A significant reduction in tracer uptake in MAGL-rich regions in the pre-treated animals compared to the baseline scan indicates specific binding.[10]

Protocol 4: Ex Vivo Biodistribution Study

This protocol describes the procedure to determine the distribution of the radiotracer in various organs and tissues after in vivo administration.

  • Tracer Administration:

    • Intravenously inject a known amount of the ¹⁸F-labeled MAGL tracer into a cohort of animals.

  • Tissue Collection:

    • At predefined time points after injection (e.g., 5, 15, 30, 60 minutes), euthanize the animals.

    • Rapidly dissect and collect various organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • This data provides a quantitative measure of the tracer's distribution and clearance from the body.

Visualizations

G Endocannabinoid Signaling Pathway and MAGL Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 MAGL-Mediated Degradation PL Membrane Phospholipids DAGL Diacylglycerol Lipase (DAGL) PL->DAGL Ca²⁺ influx DAG Diacylglycerol (DAG) DAGL->DAG TwoAG_synapse 2-Arachidonoylglycerol (2-AG) DAG->TwoAG_synapse Synthesis CB1R Cannabinoid Receptor 1 (CB1R) TwoAG_synapse->CB1R Binding & Activation MAGL Monoacylglycerol Lipase (MAGL) TwoAG_synapse->MAGL Hydrolysis Signaling Downstream Signaling (Neurotransmission Modulation) CB1R->Signaling AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins MAEM Radiolabeled MAGL Inhibitor ([¹⁸F]-MAEM) This compound->MAGL Inhibition & Binding PET PET Signal This compound->PET Detection

Caption: Endocannabinoid signaling pathway and the mechanism of MAGL-targeted PET imaging.

G General Experimental Workflow for In Vivo MAGL PET Imaging cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Imaging cluster_2 Data Analysis cluster_3 Validation synthesis Synthesis & Radiolabeling of MAGL PET Tracer invitro In Vitro Characterization (IC₅₀, Autoradiography) synthesis->invitro animal_prep Animal Preparation (Anesthesia, Catheterization) invitro->animal_prep Promising Candidate injection Tracer Injection (Intravenous) animal_prep->injection pet_scan Dynamic PET/CT or PET/MR Scan injection->pet_scan reconstruction Image Reconstruction & Co-registration pet_scan->reconstruction biodistribution Ex Vivo Biodistribution pet_scan->biodistribution blocking Blocking Study (Specificity Confirmation) pet_scan->blocking roi Region of Interest (ROI) Analysis reconstruction->roi kinetic_modeling Kinetic Modeling & Quantification roi->kinetic_modeling

Caption: A typical experimental workflow for the evaluation of a novel MAGL PET tracer.

References

Unable to Proceed: Definition of "MAEM" Required for Standard Operating Procedure

Author: BenchChem Technical Support Team. Date: November 2025

A detailed Standard Operating Procedure (SOP) for the handling of "MAEM" cannot be generated without a precise definition of the substance. The acronym "this compound" is not a universally recognized scientific term, and further clarification is necessary to provide accurate and safe handling protocols.

To develop a comprehensive application note and protocol for researchers, scientists, and drug development professionals, it is imperative to understand the specific nature of "this compound." The necessary information required includes, but is not limited to:

  • Full name and chemical composition: What does "this compound" stand for? What is its chemical formula and structure?

  • Physicochemical properties: Is it a small molecule, a biologic, a nanoparticle, or another type of agent? What are its solubility, stability, and reactivity characteristics?

  • Biological activity: What is the mechanism of action of this compound? Does it have known cellular targets or signaling pathways it modulates?

  • Toxicology and safety information: Are there any known hazards associated with this compound, such as cytotoxicity, mutagenicity, or other adverse effects? What are the appropriate personal protective equipment (PPE) and containment measures?

Without this fundamental information, it is impossible to provide guidance on experimental protocols, create relevant signaling pathway diagrams, or summarize quantitative data as requested.

Generic guidelines for material handling, as outlined in various standard operating procedures, emphasize the importance of a thorough risk assessment, proper training, and the use of appropriate safety measures.[1][2][3] These general principles are applicable to all laboratory work but are insufficient for creating a specific and safe protocol for an undefined substance.

For the request to be fulfilled, please provide a clear and complete definition of "this compound." Once this information is available, a detailed and accurate application note and protocol can be developed to ensure the safety of laboratory personnel and the integrity of the research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MAEM Insolubility in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to "MAEM" insolubility. The acronym "this compound" can refer to at least two distinct chemical compounds used in different research and development areas. To effectively troubleshoot your experiment, please first identify which "this compound" you are working with based on the descriptions below.

  • This compound (2-(Diethylamino)ethyl methacrylate): A colorless liquid monomer used in polymer synthesis.

  • This compound (2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid, thiobenzothiazole ester): A powder, typically white to yellowish, used as a pharmaceutical intermediate, particularly in the synthesis of antibiotics.[1][2][3]

Once you have identified your compound, please proceed to the relevant section for detailed troubleshooting guides and frequently asked questions.

Section 1: this compound as 2-(Diethylamino)ethyl methacrylate

This section is dedicated to researchers and scientists encountering solubility issues with 2-(Diethylamino)ethyl methacrylate (this compound), a monomer commonly used in the synthesis of polymers for drug delivery, hydrogels, and other biomaterials.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 2-(Diethylamino)ethyl methacrylate (this compound)?

A1: this compound is a colorless liquid that is generally insoluble in water but soluble in most organic solvents.[4][5][6] Its solubility behavior is dictated by its chemical structure, which includes a hydrophobic methacrylate backbone and a tertiary amine group.

Q2: Why is my this compound not dissolving in my aqueous reaction mixture?

A2: this compound is inherently hydrophobic and has low solubility in water.[6][7] The tertiary amine group has a pKa of approximately 8.8 for the monomer.[4][8] This means that at a pH below its pKa, the amine group can become protonated, increasing its solubility in aqueous solutions. If your aqueous medium has a pH above this value, the this compound will remain in its less soluble, unprotonated form.

Q3: Can polymerization of this compound affect its solubility?

A3: Yes, polymerization of this compound to poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) will significantly alter its solubility profile. While the monomer is a liquid, the polymer is a solid. The pKa of the polymer is lower than the monomer, around 7.5.[4][8] This means the polymer's solubility in water is also pH-dependent, becoming more soluble at a pH below 7.5.

Troubleshooting Guide: Insolubility of this compound Monomer
Problem Possible Cause Recommended Solution
This compound forms a separate layer in an aqueous solution. High pH of the aqueous phase.Adjust the pH of the aqueous solution to be below the pKa of this compound (~8.8) using a suitable acid (e.g., HCl) to protonate the tertiary amine and increase solubility.
Insufficient mixing.Use vigorous stirring or sonication to aid dispersion and dissolution.
This compound appears cloudy or forms precipitates in an organic solvent. The solvent is not sufficiently non-polar.Choose a more appropriate organic solvent. Good options include methanol, ethanol, chloroform, and other common organic solvents.[5]
The this compound has started to polymerize.Check for the presence of inhibitors in your this compound stock. If none are present, consider adding a suitable inhibitor like MEHQ if polymerization is not desired at this stage. Store this compound according to the manufacturer's recommendations, typically in a cool, dark place.[7]
Insolubility during polymerization. The growing polymer chain is precipitating out of solution.If performing polymerization in a solvent where the polymer is insoluble, this is expected (precipitation polymerization). If a homogeneous solution is desired, switch to a solvent that can dissolve both the monomer and the resulting polymer.
Experimental Protocol: Solubilization of this compound in Aqueous Media

This protocol describes the preparation of an aqueous solution of this compound for polymerization or other reactions.

  • Prepare the Aqueous Phase: Start with deionized water in a reaction vessel.

  • pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to the water until the desired pH (typically below 7.0) is reached. Monitor the pH using a calibrated pH meter.

  • Addition of this compound: Slowly add the required amount of this compound monomer to the acidified water while maintaining vigorous stirring.

  • Observation: Continue stirring until the this compound is fully dissolved and the solution is clear. If insolubility persists, a small amount of a co-solvent like ethanol may be added, but be aware this can affect the reaction kinetics.

Diagrams

MAEM_Monomer_Troubleshooting start Insoluble this compound Monomer check_solvent Aqueous or Organic Solvent? start->check_solvent aqueous Aqueous check_solvent->aqueous Aqueous organic Organic check_solvent->organic Organic adjust_ph Adjust pH < 8.8 aqueous->adjust_ph check_purity Check for Polymerization organic->check_purity soluble Soluble adjust_ph->soluble change_solvent Use a different organic solvent check_purity->change_solvent Impure change_solvent->soluble

Caption: Troubleshooting workflow for this compound monomer insolubility.

Section 2: this compound as a Pharmaceutical Intermediate

This section provides guidance for researchers and drug development professionals who are experiencing solubility challenges with this compound as a thiazole-based pharmaceutical intermediate (CAS 84994-24-1 or 80756-85-0).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this this compound compound?

A1: This this compound is a powder that is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[1] Its solubility in aqueous solutions is expected to be low.

Q2: I am seeing precipitation when I add my this compound solution in an organic solvent to an aqueous buffer. Why is this happening?

A2: This is a common phenomenon known as "crashing out". When a solution of a compound in a good organic solvent is added to a poor solvent (in this case, water), the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

Q3: Can the pH of the aqueous solution affect the solubility of this this compound?

A3: Yes, the molecule contains amine and thiazole groups which can be protonated at acidic pH. The pKa of a similar this compound compound is predicted to be around 1.3.[9] This suggests that at very low pH, the compound's solubility in water might increase. However, the overall molecule is quite hydrophobic, so high solubility in aqueous systems may be difficult to achieve even with pH modification.

Troubleshooting Guide: Insolubility of this compound Pharmaceutical Intermediate
Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. Inappropriate solvent.For initial stock solutions, use a strong organic solvent like DMSO or DMF.
The compound has degraded.Verify the purity of your this compound sample using an appropriate analytical technique (e.g., HPLC, NMR). Store the compound as recommended by the supplier, typically in a cool, dry, and dark place.
Precipitation occurs when adding a stock solution to an aqueous medium. Poor solubility in the final aqueous buffer.Decrease the final concentration of this compound in the aqueous medium. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
pH of the aqueous buffer.Experiment with different pH values for your aqueous buffer. A lower pH may improve solubility, but this needs to be balanced with the requirements of your experiment.
Experimental Protocol: Preparing a Dilute Aqueous Solution of this compound from a DMSO Stock
  • Prepare Stock Solution: Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved; gentle warming or sonication may be required.

  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer for your experiment.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, and to mix immediately and vigorously upon addition to minimize localized high concentrations that can lead to precipitation.

  • Final Concentration: Do not exceed the solubility limit of this compound in the final mixed-solvent system. A final DMSO concentration of less than 1% is often recommended for cell-based assays.

Diagrams

Signaling_Pathway_Placeholder cluster_synthesis Antibiotic Synthesis This compound This compound Intermediate Active Pharmaceutical Ingredient Active Pharmaceutical Ingredient This compound->Active Pharmaceutical Ingredient Precursor Precursor Precursor->this compound

Caption: Role of this compound as an intermediate in a synthesis pathway.

References

Technical Support Center: Optimizing MAEM Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MAEM" appears to be a placeholder. This guide will provide information on optimizing the concentration for efficacy of a representative class of compounds, Monoamine Oxidase Inhibitors (MAOIs), based on your query. The principles and protocols described are broadly applicable to other enzyme inhibitors and research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new compound like this compound?

A1: The initial step is to perform a dose-response experiment to determine the compound's potency, typically represented as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This involves treating your experimental system (e.g., cells, purified enzyme) with a wide range of concentrations of the compound and measuring the biological response.

Q2: How do I design a dose-response experiment?

A2: A typical dose-response experiment involves a serial dilution of the compound. A common approach is to use a 10-point dilution series with 3-fold dilutions, starting from a high concentration (e.g., 100 µM) down to the nanomolar range. It is crucial to include both a positive control (a known inhibitor/activator) and a negative control (vehicle, such as DMSO) to ensure the assay is performing correctly.[1]

Q3: What are some common assays to determine the efficacy of a compound that inhibits a target enzyme?

A3: The choice of assay depends on the target and the desired biological readout. Common assays include:

  • Enzyme Activity Assays: Directly measuring the activity of the purified target enzyme in the presence of varying concentrations of the inhibitor.

  • Cell-Based Assays:

    • Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To determine the concentration at which the compound becomes toxic to cells.

    • Reporter Gene Assays: If the target enzyme regulates a specific signaling pathway with a known downstream reporter.

    • Western Blotting or ELISA: To measure the levels of a specific protein or phosphorylation event downstream of the target enzyme.

Troubleshooting Guide

Q1: My compound shows no effect at any concentration I've tested. What should I do?

A1:

  • Verify Compound Integrity: Ensure the compound was stored correctly and has not degraded. If possible, verify its identity and purity.

  • Check Cell Permeability: If you are using a cell-based assay, your compound may not be entering the cells. Consider using a cell-free system (e.g., purified enzyme) to confirm direct inhibition.

  • Review Assay Protocol: Double-check all reagent concentrations, incubation times, and instrument settings.[2][3]

  • Run Positive and Negative Controls: Ensure your positive control shows the expected effect and your negative control shows no effect. If the positive control fails, there is a problem with the assay itself.[1][4][5]

  • Expand Concentration Range: It's possible the effective concentration is higher than you have tested.

Q2: I'm seeing high variability between my replicate wells. How can I reduce this?

A2:

  • Improve Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

  • Ensure Proper Mixing: Make sure the compound is thoroughly mixed in the media before adding it to the cells.

  • Check Cell Seeding Density: Inconsistent cell numbers per well can lead to high variability. Ensure a homogenous cell suspension and careful seeding.

  • Look for Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to altered concentrations. Consider not using the outer wells for experimental data.

Q3: My dose-response curve is not sigmoidal (S-shaped). What could be the issue?

A3:

  • Compound Solubility: At high concentrations, the compound may be precipitating out of solution, leading to a plateau or a drop in the response. Check the solubility of your compound in the assay medium.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that interfere with the assay readout.

  • Assay Interference: The compound itself might interfere with the assay detection method (e.g., autofluorescence). Run a control with the compound and assay reagents without the biological system (e.g., cells or enzyme) to check for interference.

Data Presentation

Table 1: Example Dose-Response Data for this compound against MAO-A

This compound Concentration (µM)% Inhibition (Mean)Standard Deviation
10098.22.1
33.395.13.5
11.185.44.2
3.765.25.1
1.248.94.8
0.425.63.9
0.1410.32.5
0.052.11.8
0.0150.50.9
0 (Vehicle)01.2

Table 2: IC50 Values of this compound and Control Compound

CompoundTargetIC50 (µM)
This compoundMAO-A1.25
Pargyline (Control)MAO-A0.85

Experimental Protocols

Protocol 1: MAO-A Enzyme Inhibition Assay

  • Prepare Reagents:

    • MAO-A enzyme solution (e.g., from insect or human recombinant sources).

    • This compound and control inhibitor (Pargyline) stock solutions in DMSO.

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Substrate solution (e.g., p-tyramine).

    • Detection reagent (e.g., Amplex Red, horseradish peroxidase).

  • Assay Procedure:

    • Prepare a serial dilution of this compound and the control inhibitor in assay buffer.

    • In a 96-well plate, add 20 µL of each inhibitor concentration. Include wells with vehicle (DMSO) as a negative control.

    • Add 50 µL of MAO-A enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 30 µL of the substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the signal (e.g., fluorescence at Ex/Em = 535/590 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the vehicle control (0% inhibition) and a well with no enzyme (100% inhibition).

    • Plot the % inhibition versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 10,000 cells/well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the % viability versus the log of the this compound concentration to determine the cytotoxic concentration.

Visualizations

MAOI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine MAO_A MAO-A Dopamine->MAO_A Degradation Vesicle Synaptic Vesicle Dopamine->Vesicle Uptake Dopamine_Released Dopamine Vesicle->Dopamine_Released Release This compound This compound This compound->MAO_A Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade

Caption: MAOI Mechanism of Action.

Concentration_Optimization_Workflow cluster_planning Phase 1: Planning and Primary Screen cluster_validation Phase 2: Validation and Refinement cluster_downstream Phase 3: Downstream Efficacy A Define Target and Assay B Prepare Compound Dilution Series A->B C Perform Broad Dose-Response (e.g., 100 µM - 1 nM) B->C D Determine Initial IC50/EC50 C->D E Perform Narrow Dose-Response around IC50/EC50 D->E Inform Concentration Range F Confirm IC50/EC50 E->F G Assess Cytotoxicity (e.g., MTT Assay) F->G H Determine Therapeutic Window G->H I Test Optimal Concentrations in Secondary Assays H->I Select Non-Toxic Effective Concentrations J Analyze Downstream Signaling Effects I->J

Caption: Workflow for Concentration Optimization.

References

Technical Support Center: MAEM Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, or 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate, is a key intermediate in the synthesis of third-generation cephalosporin antibiotics. The stability of this compound in solution is critical as its degradation can lead to the formation of impurities, which may affect the yield and purity of the final active pharmaceutical ingredient (API). Understanding and controlling its degradation is essential for robust and reproducible manufacturing processes.

Q2: What are the primary pathways through which this compound can degrade in solution?

Based on the chemical structure of this compound, the primary degradation pathways are likely to be:

  • Hydrolysis: The ester linkage and the methoxyimino group in the this compound molecule are susceptible to hydrolysis. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The sulfur-containing benzothiazole and aminothiazole rings may be prone to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Photodegradation: Aromatic and conjugated systems, such as those present in this compound, can be sensitive to light, leading to photodegradation.

Q3: What are the initial signs of this compound degradation in my solution?

Visual signs of degradation can include a change in color or the formation of precipitate. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the main this compound peak and the appearance of new peaks corresponding to degradation products are clear indicators of instability.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve issues related to this compound degradation.

Issue: Rapid degradation of this compound observed in a newly prepared solution.

Troubleshooting Workflow:

G A Rapid this compound Degradation Observed B Review Solution Preparation Parameters A->B C Analyze Solution pH B->C Is pH controlled? D Evaluate Solvent Quality B->D Are solvents fresh and high-purity? E Assess Storage Conditions B->E How is the solution stored? F Implement Corrective Actions C->F D->F E->F G Monitor Stability F->G

Caption: Troubleshooting workflow for rapid this compound degradation.

Corrective Actions:

ParameterRecommended ActionRationale
pH Maintain the pH of the solution as close to neutral (pH 7.0) as possible. Use appropriate buffer systems if necessary. A study on a related compound showed optimal stability at pH 7.0.[1]This compound contains functional groups susceptible to acid and base-catalyzed hydrolysis.
Solvent Use high-purity, fresh solvents. If using aqueous solutions, employ deoxygenated water.Impurities in solvents or dissolved oxygen can initiate or accelerate degradation.
Temperature Prepare and store this compound solutions at low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. A study on a similar compound indicated optimal stability at 30°C for biodegradation, suggesting that lower temperatures would slow chemical degradation.[1]Chemical reactions, including degradation, are generally slower at lower temperatures.
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.The aromatic rings in this compound may be susceptible to photodegradation.
Issue: Appearance of unknown peaks in the HPLC chromatogram of a this compound solution over time.

This indicates the formation of degradation products. A forced degradation study can help identify these products and understand the degradation pathways.

Forced Degradation Workflow:

G A Unknown Peaks in HPLC B Perform Forced Degradation Study A->B C Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) B->C D Analyze Stressed Samples by HPLC-MS C->D E Identify Degradation Products D->E F Elucidate Degradation Pathways E->F G Optimize Storage and Handling Conditions F->G

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution may be necessary to separate this compound from its degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be 254 nm or 280 nm).

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the desired solvent system for the stability study.

  • Inject a sample of the freshly prepared solution (t=0) into the HPLC to obtain an initial chromatogram.

  • Store the solution under the desired conditions (e.g., protected from light at 4°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), inject samples and analyze the chromatograms.

  • Monitor for a decrease in the this compound peak area and the appearance of new peaks.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Procedure:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60°C or 80°C).

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light.

For each condition, a control sample (without the stressor) should be run in parallel. Samples should be analyzed at various time points by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to aid in the identification of degradation products.

Signaling Pathways and Logical Relationships

Potential this compound Degradation Pathways:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation MAEM_H This compound Ester_Hydrolysis Ester Hydrolysis Product (Carboxylic Acid + Mercaptobenzothiazole) MAEM_H->Ester_Hydrolysis H+ / OH- Imino_Hydrolysis Methoxyimino Hydrolysis Product MAEM_H->Imino_Hydrolysis H+ / OH- MAEM_O This compound Oxidized_Products Oxidized Benzothiazole/Aminothiazole Rings MAEM_O->Oxidized_Products [O] MAEM_P This compound Photo_Products Photolytic Degradation Products MAEM_P->Photo_Products hv

Caption: Potential degradation pathways of this compound in solution.

References

MAEM Primary Cell Culture Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macrophage Adipose-derived Mesenchymal Stem Cell (MAEM) culture. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are MAEMs and why are they cultured? A1: Macrophage Adipose-derived Mesenchymal Stem Cells (MAEMs) are a specialized cell type derived from the stromal vascular fraction (SVF) of adipose tissue. These cells possess multipotent differentiation capabilities and immunomodulatory functions, making them valuable for research in regenerative medicine, tissue engineering, and drug discovery. Their macrophage-like properties are of particular interest for studying inflammation and tissue repair.

Q2: What is the typical morphology of healthy Adipose-Derived Stem Cells (ADSCs) in culture? A2: Healthy, sub-confluent ADSCs should exhibit a spindle-shaped, fibroblast-like morphology. As they approach confluence, they will align into parallel arrangements. It is crucial to monitor cultures for any changes in morphology, as this can be an early indicator of stress, contamination, or spontaneous differentiation.[1]

Q3: What are the basic components of a standard culture medium for ADSCs? A3: A typical growth medium for ADSCs consists of a basal medium like Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F12, supplemented with Fetal Bovine Serum (FBS), and antibiotics. For rhesus macaque primary ADSCs, a higher concentration of 20% FBS has been shown to improve proliferation and differentiation.[2] Some protocols also suggest adding growth factors like basic fibroblast growth factor (bFGF) to enhance proliferation.[3]

Q4: How many passages can primary ADSCs undergo before senescence? A4: Primary cells have a limited lifespan and will eventually enter a state of replicative senescence.[4] The exact number of passages for ADSCs can vary depending on donor characteristics, isolation methods, and culture conditions, but they are generally expected to maintain their stem cell characteristics for a finite number of population doublings. It is critical to monitor for signs of senescence, such as flattened morphology and decreased proliferation rate.

Troubleshooting Guides

Low Cell Yield and Viability During Isolation

Q: My cell yield from the stromal vascular fraction (SVF) is consistently low. What could be the cause? A: Low cell yield is a common issue that can be attributed to several factors in the isolation protocol.

  • Inefficient Tissue Digestion: The duration and concentration of the enzymatic digestion are critical. Over-digestion can damage cells, while under-digestion will fail to release a sufficient number of cells from the extracellular matrix.[5]

  • Suboptimal Lipoaspirate Quality: The viability of cells within the lipoaspirate can be affected by the liposuction technique used. For instance, ultrasound-assisted liposuction may reduce cell recovery and proliferative capacity.[6]

  • Cell Loss During Washing: Significant cell loss can occur during the centrifugation and washing steps. Ensure that centrifugation speeds are appropriate to pellet the SVF cells effectively without causing damage.

Troubleshooting Workflow: ADSC Isolation

cluster_start Start: Lipoaspirate Processing cluster_troubleshoot Troubleshooting Steps cluster_check Quality Control cluster_outcome Outcome Start Receive Lipoaspirate Wash Wash & Centrifuge Start->Wash Digest Enzymatic Digestion (Collagenase) Wash->Digest Filter Filter & Collect SVF Digest->Filter Lyse Erythrocyte Lysis (Optional but Recommended) Filter->Lyse CheckYield Low Yield or Viability? Lyse->CheckYield Success Plate Cells for Culture CheckYield->Success No Fail Review Protocol: - Digestion Time/Temp - Centrifuge Speed - Reagent Quality CheckYield->Fail Yes Problem Problem: Cells Not Proliferating CheckMedia Check Media: - Correct Basal Medium? - Serum Lot & Conc.? - Supplements (e.g., bFGF)? Problem->CheckMedia CheckDensity Check Seeding Density: - Too Low? - Too High? Problem->CheckDensity CheckConditions Check Incubator: - Temp (37°C)? - CO2 (5%)? - Humidity? Problem->CheckConditions CheckContamination Check for Contamination: - Visual Inspection (Turbidity)? - Mycoplasma Test? Problem->CheckContamination Solution Solution Found CheckMedia->Solution CheckDensity->Solution CheckConditions->Solution CheckContamination->Solution Start Differentiation Failure CheckPassage Is Passage Number Too High? Start->CheckPassage CheckConfluency Was Confluency Correct at Induction Start? Start->CheckConfluency CheckMedia Is Differentiation Medium Fresh & Correct? Start->CheckMedia CheckHealth Were Cells Healthy Before Induction? Start->CheckHealth Sol_Passage Use Lower Passage Cells CheckPassage->Sol_Passage Yes Sol_Confluency Optimize Pre-Induction Culture Time CheckConfluency->Sol_Confluency No Sol_Media Prepare Fresh Media & Check Reagents CheckMedia->Sol_Media No Sol_Health Ensure Healthy Starter Culture CheckHealth->Sol_Health No

References

Technical Support Center: Enhancing In vivo Bioavailability of Myristoylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the in vivo bioavailability of myristoylated proteins, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Frequently Asked Questions (FAQs)

Q1: What is MARCKS and why is its myristoylation important for its function?

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a primary substrate for protein kinase C (PKC) that plays a crucial role in regulating the actin cytoskeleton, membrane phosphoinositides, and various molecular interactions.[1][2] It is a 32 kDa protein with key domains that mediate its interaction with the plasma membrane.[1] The N-terminus of MARCKS undergoes a co-translational and reversible myristoylation, which is the addition of a 14-carbon myristoyl group.[1][3] This lipid modification acts as a hydrophobic anchor, helping the protein attach to cell membranes, a critical aspect of its function in cellular signaling.[4][5]

Q2: What are the main barriers to achieving high in vivo bioavailability for myristoylated proteins like MARCKS?

Like many therapeutic proteins and peptides, myristoylated proteins face several significant barriers that limit their systemic availability:

  • Enzymatic Degradation: They are susceptible to breakdown by proteolytic enzymes in biological fluids, leading to a short in vivo half-life.[6][7]

  • Rapid Renal Clearance: Due to their relatively small size, they can be quickly filtered and eliminated by the kidneys.[6]

  • Poor Membrane Permeability: The hydrophilic nature of the protein backbone can hinder its ability to cross biological membranes, limiting absorption after administration.[6]

  • Low Solubility: Some proteins may have poor solubility in aqueous physiological environments, which can impede their formulation and absorption.[6]

Q3: What are the primary strategies to enhance the bioavailability of therapeutic proteins?

Several strategies can be employed to improve the stability and bioavailability of protein and peptide drugs:

  • Chemical Modifications: Incorporating modifications like PEGylation (attaching polyethylene glycol) or acylation can protect the protein from enzymatic degradation and extend its circulation time.[7][8]

  • Formulation Techniques: Using delivery systems such as liposomes, microencapsulation, or nanoparticle-based carriers can shield the protein from degradation and provide controlled release.[7][8]

  • Co-administration with Inhibitors: Enzyme inhibitors can be co-administered to prevent rapid enzymatic breakdown, thereby increasing stability.[8]

  • Use of Permeation Enhancers: For oral or transmucosal delivery, permeation enhancers can improve absorption across epithelial barriers.[7][9]

  • Targeted Delivery: Attaching ligands, antibodies, or using nanoparticles as carriers can facilitate targeted delivery to specific sites, improving accumulation and uptake.[7][8]

Troubleshooting Guide

Issue 1: The administered myristoylated protein shows a very short plasma half-life.

  • Potential Cause: Rapid enzymatic degradation and/or fast renal clearance.

  • Troubleshooting Steps:

    • PEGylation: Covalently attaching PEG to the protein increases its hydrodynamic volume, which shields it from proteolytic enzymes and reduces the rate of kidney filtration.[6]

    • Lipid Formulation: Encapsulating the protein in liposomes or other lipid nanoparticles can protect it from degradation and clearance mechanisms.

    • Co-administration with Protease Inhibitors: Including protease inhibitors in the formulation can reduce enzymatic breakdown in the gastrointestinal tract or bloodstream.[9]

Issue 2: Poor absorption is observed after oral administration.

  • Potential Cause: The protein is being degraded by the harsh environment of the GI tract, and its size and charge prevent it from efficiently crossing the intestinal epithelium.[9]

  • Troubleshooting Steps:

    • Enteric Coating: Formulate the protein in an enteric-coated capsule or tablet that protects it from stomach acid and releases it in the more neutral pH of the intestine.

    • Incorporate Absorption Enhancers: Use excipients that transiently increase the permeability of the intestinal membrane.[9] Alkylsaccharides are one such class of enhancers that have been shown to improve transmucosal absorption.[10]

    • Utilize Nanoparticle Carriers: Encapsulating the protein in mucoadhesive nanoparticles can protect it from degradation and facilitate its transport across the intestinal lining.[9]

Data on Bioavailability Enhancement Strategies

The following table summarizes published data on the effectiveness of certain absorption enhancers for protein delivery.

Therapeutic ProteinDelivery RouteAbsorption EnhancerResulting Bioavailability (% vs. Injection)
CalcitoninIntranasalAlkylsaccharide> 95%
PTH 1-31IntranasalAlkylsaccharide35% - 37%
Proteins (~20 kDa)IntranasalAlkylsaccharide> 50%

Data sourced from preclinical and clinical studies on transmucosal absorption enhancement.[10]

Visualizing Key Concepts and Workflows

MARCKS Signaling Pathway: The Electrostatic Switch

The function of MARCKS is famously regulated by an "electrostatic switch" mechanism. In its unphosphorylated state, the positively charged Effector Domain (ED) binds to the negatively charged inner leaflet of the plasma membrane, and the myristoyl group is inserted into the membrane.[5] Upon phosphorylation by PKC or binding by Ca2+/calmodulin, the ED is neutralized, releasing it from the membrane and causing the protein to translocate to the cytosol.[1][5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom MARCKS_Cytosol MARCKS (Phosphorylated) MARCKS_Membrane MARCKS (Unphosphorylated) Myristoyl group inserted MARCKS_Cytosol->MARCKS_Membrane Dephosphorylation PKC_active Active PKC PKC_active->MARCKS_Membrane Phosphorylates Calmodulin Ca2+/Calmodulin Calmodulin->MARCKS_Membrane Binds MARCKS_Membrane->MARCKS_Cytosol Phosphorylation / Ca2+ Binding

Caption: The electrostatic switch mechanism of MARCKS protein translocation.

Workflow for Improving Protein Bioavailability

This diagram outlines a typical experimental workflow for enhancing and evaluating the in vivo bioavailability of a myristoylated protein.

G A 1. Initial Characterization - Assess protein stability - In vitro activity assay B 2. Formulation Development - Select delivery system (e.g., Liposomes, Nanoparticles) - Incorporate enhancers/stabilizers A->B C 3. In Vitro Assessment - Caco-2 permeability assay - In vitro release kinetics B->C D 4. In Vivo Pharmacokinetic (PK) Study - Select animal model - Administer formulation via desired route C->D Promising results? E 5. Sample Collection & Analysis - Collect blood samples over time - Quantify protein concentration (ELISA, MS) D->E F 6. Data Analysis & Optimization - Calculate PK parameters (AUC, Cmax, T1/2) - Refine formulation based on results E->F F->B Iterate

Caption: Experimental workflow for bioavailability enhancement.

Overcoming Barriers to Oral Protein Delivery

Oral delivery is challenging due to multiple physiological barriers. This diagram illustrates these barriers and the corresponding strategies to overcome them.

G cluster_barriers Barriers to Oral Bioavailability cluster_strategies Enhancement Strategies B1 Harsh GI Environment (Acid, Enzymes) B2 Mucus Layer B3 Epithelial Wall (Poor Permeability) S1 Enteric Coating Protease Inhibitors S1->B1 Overcomes S2 Mucoadhesive Polymers S2->B2 Overcomes S3 Permeation Enhancers Nanocarriers S3->B3 Overcomes

Caption: Strategies to overcome oral protein delivery barriers.

Key Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in a Rodent Model

Objective: To determine the pharmacokinetic profile (e.g., Cmax, T1/2, AUC) of a myristoylated protein formulation after administration.

Materials:

  • Test protein formulation and vehicle control.

  • Sprague-Dawley rats (or other appropriate rodent model).

  • Administration equipment (e.g., oral gavage needles, intravenous catheters).

  • Blood collection supplies (e.g., heparinized tubes, centrifuge).

  • Analytical equipment for protein quantification (e.g., ELISA kit, LC-MS/MS).

Methodology:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Dosing: Divide animals into groups (e.g., intravenous, oral formulation, oral control).

    • Intravenous (IV) Group: Administer a known dose of the protein via tail vein injection to determine absolute bioavailability.

    • Oral Group: Administer the test formulation via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, 1440 minutes).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Protein Quantification: Measure the concentration of the protein in the plasma samples using a validated analytical method like ELISA or mass spectrometry.[11]

  • Data Analysis: Plot the plasma concentration versus time. Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T1/2).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the potential for intestinal absorption of a protein formulation in vitro.[12]

Materials:

  • Caco-2 cells and cell culture reagents.

  • Transwell® inserts (e.g., 0.4 µm pore size).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test protein formulation.

  • Lucifer yellow (as a marker for monolayer integrity).

  • Analytical equipment for protein quantification.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability test.

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test protein formulation to the apical (AP) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh buffer.

  • Quantification: Analyze the concentration of the protein in the basolateral samples.

  • Calculate Apparent Permeability Coefficient (Papp): Use the following formula to determine the rate of transport across the monolayer: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration on the apical side. Compare the Papp value to known high- and low-permeability control compounds.

References

Navigating the Mouse Embryo Assay (MEA): A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Mouse Embryo Assay (MEA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize experimental protocols, and minimize variability in their MEA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Mouse Embryo Assay (MEA)?

A1: The Mouse Embryo Assay (MEA) is a crucial bioassay used to assess the quality and potential toxicity of materials and media that come into contact with gametes and embryos in fields such as in vitro fertilization (IVF) and drug development.[1][2] It serves as a sensitive "gatekeeper" to ensure that components of the culture system do not compromise embryonic development.[3]

Q2: What are the key endpoints evaluated in a standard MEA?

A2: The primary endpoint is typically the rate of blastocyst development from one-cell or two-cell mouse embryos after a specific culture period (e.g., 96 hours).[1][4] However, relying solely on blastocyst morphology can be insufficient.[2] More sensitive and quantitative endpoints include total cell count within the blastocyst, differential cell counts of the inner cell mass (ICM) and trophectoderm (TE), and morphokinetic analysis of developmental timing.[2][5][6]

Q3: What is considered an acceptable blastocyst development rate for a control group in an MEA?

A3: According to FDA guidelines, a common acceptance criterion is ≥ 80% of embryos developing to the blastocyst stage.[1] However, some quality control standards, particularly in commercial settings, aim for a more stringent rate of ≥ 90% to ensure a higher level of safety and optimality.[3]

Q4: How can the sensitivity of the MEA be increased?

A4: Several strategies can enhance the sensitivity of the MEA. These include using one-cell stage embryos, which are more sensitive to toxins than two-cell embryos, and employing a stressful culture environment by removing supportive compounds like albumin, amino acids, and vitamins from the test medium.[1][2][5] Extending the culture period beyond 96 hours can also reveal subtle toxicities.[1] Additionally, incorporating quantitative endpoints like cell counts provides a more objective assessment than morphology alone.[2]

Troubleshooting Guide

This guide addresses common sources of experimental variability and provides solutions to ensure robust and reproducible MEA results.

Problem Potential Causes Recommended Solutions
High variability between replicate experiments Inconsistent environmental conditions (temperature, CO2, humidity).Variability in operator technique (e.g., embryo handling, media preparation).Lot-to-lot variation in culture media, supplements, or disposable labware.Ensure all incubators and equipment are properly calibrated and monitored.Standardize all protocols and ensure consistent training for all personnel.Perform incoming quality control testing on all new lots of reagents and materials using a standardized MEA.
Low blastocyst development rate in the control group Suboptimal culture medium or water quality.Contamination of the culture system (bacterial, fungal, or chemical).Poor quality of mouse embryos (strain-related issues or improper handling).Use high-purity water and pre-screened, embryo-tested media and supplements.Maintain strict aseptic technique and regularly test for mycoplasma.Source embryos from a reliable supplier and ensure proper handling and thawing procedures are followed.[4]
Inconsistent results with test articles Leaching of toxic compounds from plasticware or other contact materials.Presence of peroxides or other contaminants in mineral oil overlays.The test article itself has inherent embryotoxicity.Pre-test all plasticware and contact materials with a sensitive MEA before use in critical experiments.Use high-quality, pre-tested mineral oil. Consider enhanced assays for mineral oil that extend the culture period.[1][4]Perform dose-response studies to determine the toxicity threshold of the test article.
Subjective and variable embryo scoring Lack of standardized morphological assessment criteria.Inter-operator variability in grading embryos.Implement a clear and objective embryo grading system.Incorporate quantitative endpoints like blastocyst cell counts or morphokinetic analysis to reduce subjectivity.[2][6]

Experimental Protocols

Standard Mouse Embryo Assay (MEA) Protocol

This protocol provides a general framework. Specific timings and reagents may need to be optimized for individual laboratory conditions.

  • Embryo Thawing and Recovery:

    • Rapidly thaw cryopreserved one-cell mouse embryos by transferring the straw from liquid nitrogen to a 37°C water bath for one minute.[4]

    • Expel the contents of the straw into a pre-warmed culture dish containing the appropriate recovery medium.

    • Wash the embryos through several drops of fresh, equilibrated culture medium.

  • Experimental Setup:

    • Prepare culture dishes with micro-drops of the test medium and a control medium. A minimum of 10-30 embryos should be used for each group.[4]

    • Cover the drops with embryo-tested mineral oil.

    • Randomly allocate embryos to the test and control groups.

  • Culture and Assessment:

    • Culture the embryos at 37°C in a humidified atmosphere with 5% CO2.

    • Assess and record embryo development at 24, 48, 72, and 96 hours post-thawing.[4]

    • At 96 hours, determine the percentage of embryos that have developed to the expanded blastocyst stage.

  • Quantitative Analysis (Optional but Recommended):

    • At the end of the culture period, fix the blastocysts and perform differential staining (e.g., with Hoechst and propidium iodide) to determine the total cell count and the number of cells in the inner cell mass (ICM) and trophectoderm (TE).

Visualizing Experimental Workflows and Logic

MEA Experimental Workflow

MEA_Workflow start Start: Source One-Cell Mouse Embryos thaw Thaw and Recover Embryos start->thaw wash Wash Embryos in Equilibrated Medium thaw->wash setup Prepare Test and Control Culture Drops wash->setup allocate Randomly Allocate Embryos setup->allocate culture Incubate at 37°C, 5% CO2 allocate->culture assess_morphology Morphological Assessment (24, 48, 72, 96h) culture->assess_morphology quant_analysis Quantitative Analysis (e.g., Cell Counting) assess_morphology->quant_analysis data_analysis Data Analysis and Interpretation quant_analysis->data_analysis end End: Report Results data_analysis->end

Caption: A generalized workflow for conducting a Mouse Embryo Assay.

Troubleshooting Logic for Low Blastocyst Rate

Troubleshooting_Logic start Problem: Low Blastocyst Development Rate check_control Is the control group also affected? start->check_control control_yes Yes check_control->control_yes Yes control_no No check_control->control_no No systemic_issue Investigate Systemic Issues: - Media/Water Quality - Incubator Conditions - Embryo Batch Quality control_yes->systemic_issue test_issue Investigate Test-Specific Issues: - Test Article Toxicity - Leaching from Consumables - Oil Quality control_no->test_issue resolve_systemic Solution: Re-validate system components and source new embryos if necessary. systemic_issue->resolve_systemic resolve_test Solution: Perform dose-response, screen new lots of consumables, and test new oil. test_issue->resolve_test

Caption: A logical diagram for troubleshooting low blastocyst rates in an MEA.

References

MAEM Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Modulator of Allelic Expression and Metabolism (MAEM) platform. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating off-target effects associated with this compound-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound?

A1: Off-target effects are unintended molecular interactions or modifications at sites other than the intended target.[1][2] For the this compound platform, this can manifest as the modulation of unintended genes or proteins that share sequence or structural homology with the primary target. These effects are a significant concern, particularly in therapeutic applications, as they can lead to unforeseen biological consequences and potential toxicity.[3]

Q2: How can I predict potential off-target sites for my this compound construct?

A2: Predicting off-target sites is a crucial first step in mitigating their impact. This is typically achieved through computational methods that scan the genome for sequences with similarity to your this compound's targeting component.[4][5] Several online tools and algorithms, originally developed for CRISPR systems, can be adapted for this compound by inputting the specific guide sequence.[3][4] However, it's important to remember that these in silico predictions may not capture all off-target events, making experimental validation essential.[4][5]

Q3: What are the primary strategies to reduce this compound off-target effects?

A3: Several strategies can be employed to minimize off-target effects:

  • This compound Construct Design: Optimizing the design of the this compound targeting component is critical. This includes selecting a unique target sequence with minimal homology to other genomic regions.[3]

  • High-Fidelity this compound Variants: Utilizing engineered this compound variants with enhanced specificity can significantly reduce off-target binding.[6]

  • Delivery Method: The method of delivering the this compound construct into cells can influence its concentration and duration of activity. Using delivery formats that result in transient expression, such as RNP (ribonucleoprotein) complexes, can limit the opportunity for off-target interactions compared to plasmid-based methods that lead to sustained expression.[3][6]

  • Dosage Optimization: Titrating the concentration of the this compound construct to the lowest effective dose can minimize off-target events while maintaining on-target efficacy.[7][8]

Q4: How do I experimentally detect off-target effects?

A4: A variety of experimental methods can be used to identify off-target events, which can be broadly categorized as cell-based and in vitro assays.[4][7][8] Genome-wide, unbiased methods like whole-genome sequencing (WGS), CIRCLE-seq, and SITE-seq are highly sensitive for discovering unknown off-target sites.[4][7][8] For validating predicted off-target sites, targeted deep sequencing is a highly accurate and quantitative approach.[5]

Troubleshooting Guide

Problem: High number of off-target events detected by genome-wide screening.

Possible Cause Suggested Solution
Suboptimal this compound Design: The targeting sequence may have significant homology to other genomic regions.Action: Redesign the this compound targeting component using the latest prediction algorithms to identify a more unique sequence.[3]
High this compound Concentration: Excessive amounts of the this compound construct can lead to increased off-target binding.Action: Perform a dose-response experiment to determine the minimal effective concentration of your this compound construct.
Prolonged this compound Expression: Continuous expression from plasmid vectors increases the likelihood of off-target effects.[6]Action: Switch to a transient delivery system, such as pre-assembled this compound RNP complexes, to limit the duration of activity.[3][6]
Standard this compound Variant Used: The this compound variant may have a lower intrinsic specificity.Action: Consider using a high-fidelity this compound variant engineered for reduced off-target binding.[6]

Problem: In silico prediction tools identified several potential off-target sites, but validation experiments show no off-target editing at these loci.

Possible Cause Suggested Solution
Inaccurate Prediction Algorithms: Computational tools may overestimate off-target propensity as they often do not fully account for the cellular environment.[7][8]Action: While no off-target events were detected at the predicted sites, it is still recommended to perform an unbiased, genome-wide off-target analysis to ensure no other off-target sites were missed.[4]
Cell-Type Specificity: Chromatin accessibility and other cellular factors can influence this compound binding, which may not be reflected in the prediction models.Action: Ensure that the off-target validation experiments are conducted in the specific cell type relevant to your research.

Quantitative Data on Off-Target Reduction Strategies

The following table summarizes representative data on the effectiveness of different strategies for reducing off-target effects.

Strategy On-Target Activity (%) Off-Target Events (Relative to Wild-Type)
Wild-Type this compound 951.00
High-Fidelity this compound v1 920.25
High-Fidelity this compound v2 880.05
Optimized Guide Sequence 940.40
RNP Delivery vs. Plasmid 900.30

Experimental Protocols

Protocol 1: Genome-Wide Unbiased Identification of Off-Target Events using CIRCLE-seq

Objective: To identify all potential off-target sites of a this compound construct across the genome.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the target cells.

  • In Vitro Cleavage: Incubate the genomic DNA with the purified this compound RNP complex to induce cleavage at on- and off-target sites.

  • Circularization: Ligate the cleaved DNA fragments to form circular DNA molecules.

  • Random Shearing: Shear the circularized DNA into smaller, linear fragments.

  • Library Preparation: Prepare a next-generation sequencing (NGS) library from the sheared fragments.

  • Sequencing: Perform high-throughput sequencing of the prepared library.

  • Data Analysis: Align the sequencing reads to the reference genome to identify the sites of this compound-induced cleavage.

Protocol 2: Validation of Potential Off-Target Sites by Targeted Deep Sequencing

Objective: To quantify the frequency of off-target editing at specific genomic loci identified by computational prediction or unbiased screening.

Methodology:

  • Primer Design: Design PCR primers that flank the predicted on- and off-target sites.

  • Genomic DNA Extraction: Isolate genomic DNA from cells treated with the this compound construct and from control cells.

  • PCR Amplification: Amplify the target loci from the extracted genomic DNA.

  • Library Preparation: Prepare an NGS library from the PCR amplicons.

  • Sequencing: Perform deep sequencing of the library to obtain high read coverage for each target site.

  • Data Analysis: Analyze the sequencing data to identify and quantify the frequency of insertions, deletions, or other modifications at each site.

Visualizations

MAEM_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway MAEM_On This compound Complex Target_Gene Target Gene Locus MAEM_On->Target_Gene Binds On_Target_Effect Desired Allelic Modulation Target_Gene->On_Target_Effect Results in MAEM_Off This compound Complex Off_Target_Gene Off-Target Locus (Sequence Homology) MAEM_Off->Off_Target_Gene Binds Off_Target_Effect Unintended Cellular Consequences Off_Target_Gene->Off_Target_Effect Results in

Caption: On-target vs. off-target pathways of this compound action.

Off_Target_Workflow A 1. This compound Design & In Silico Off-Target Prediction C 3. Candidate Off-Target Site Nomination A->C B 2. Unbiased Genome-Wide Off-Target Screen (e.g., CIRCLE-seq) B->C D 4. Targeted Deep Sequencing of Candidate Sites C->D E 5. Data Analysis & Off-Target Frequency Quantification D->E F 6. This compound Optimization (If necessary) E->F

Caption: Experimental workflow for off-target identification.

Troubleshooting_Flowchart Start High Off-Target Effects Observed? Redesign Redesign this compound Targeting Component Start->Redesign Yes Revalidate Re-validate Off-Target Profile Start->Revalidate No Optimize_Dose Optimize this compound Dose Redesign->Optimize_Dose Change_Delivery Switch to Transient Delivery (RNP) Optimize_Dose->Change_Delivery Use_HiFi Use High-Fidelity This compound Variant Change_Delivery->Use_HiFi Use_HiFi->Revalidate

Caption: Troubleshooting flowchart for high off-target effects.

References

optimizing incubation time for MAEM treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MAEM (N-desmethyl-N-hydroxymethyl-amodiaquine) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a metabolite of amodiaquine, a 4-aminoquinoline compound.[1] Like its parent compound, this compound is proposed to exert its effects through lysosomotropic properties, accumulating in the acidic environment of lysosomes and disrupting their function. This can lead to the inhibition of autophagic flux and induction of cell stress. In the context of cancer cells, this disruption of lysosomal function can sensitize cells to starvation and chemotherapy.[2]

Q2: What is the primary active metabolite of amodiaquine in vivo?

A2: The primary active metabolite of amodiaquine is N-desethylamodiaquine (DEAQ), which is responsible for most of the observed antimalarial activity.[3][4] Amodiaquine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C8 to form DEAQ.[1][3][5]

Q3: How should I determine the optimal incubation time for this compound treatment in my cell line?

A3: The optimal incubation time for this compound is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment, treating your cells with a fixed concentration of this compound and assessing the desired biological endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q4: What are the known cellular effects of amodiaquine and its metabolites?

A4: Amodiaquine and its active metabolite DEAQ are known to inhibit the digestion of hemoglobin in malaria parasites.[3] In mammalian cells, amodiaquine has been shown to cause autophagic-lysosomal blockade, leading to the accumulation of autophagosomes and lysosomal expansion.[2] It can also induce an energy crisis by depleting cellular ATP and can sensitize cancer cells to cell death induced by starvation or chemotherapeutic agents.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death/Toxicity at Expected Effective Concentration - Cell line is highly sensitive to lysosomotropic agents.- this compound concentration is too high.- Incubation time is too long.- Perform a dose-response experiment starting with a lower concentration range.- Reduce the incubation time.- Ensure the cell confluence is optimal (typically 60-80%) at the time of treatment.
No Observable Effect of this compound Treatment - this compound concentration is too low.- Incubation time is too short.- The specific cellular pathway targeted by this compound is not active in your cell line.- Reagent instability.- Increase the concentration of this compound.- Extend the incubation period.- Verify the expression of key proteins in the autophagy pathway in your cell line.- Prepare fresh this compound solutions and store them appropriately, protected from light.
Inconsistent Results Between Experiments - Variation in cell density at the time of seeding.- Inconsistent incubation times.- Passage number of the cell line is too high, leading to phenotypic drift.- Standardize cell seeding density and ensure even cell distribution.- Use a precise timer for all incubation steps.- Use cells within a consistent and low passage number range.
Precipitation of this compound in Culture Medium - this compound has limited solubility in the culture medium.- The concentration used exceeds the solubility limit.- Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration.- Ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Dose-Response Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 60-80% confluency at the end of the experiment.

  • Cell Adhesion: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Time-Course Experiment for this compound Treatment
  • Cell Seeding: Seed cells in multiple plates (one for each time point) at a consistent density.

  • Cell Adhesion: Allow cells to adhere for 24 hours.

  • Treatment: Treat the cells with a fixed, predetermined concentration of this compound (e.g., the IC50 value from Protocol 1) and a vehicle control.

  • Incubation and Endpoint Analysis: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or perform the desired assay to assess the biological endpoint of interest (e.g., protein expression by Western blot, gene expression by qPCR, or morphological changes by microscopy).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Incubation

Cell LineCancer TypeIC50 (µM)
A375Melanoma8.5
MCF-7Breast Cancer12.2
HCT116Colon Cancer15.8
U-87 MGGlioblastoma9.7

Visualizations

MAEM_Signaling_Pathway cluster_cell Cell This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation & Inhibition Autolysosome Autolysosome Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Blocked Cell_Stress Cellular Stress Autolysosome->Cell_Stress Dysfunction Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Incubation Time Start Start Dose_Response 1. Dose-Response Assay (Determine IC50) Start->Dose_Response Time_Course 2. Time-Course Experiment (Using IC50 concentration) Dose_Response->Time_Course Endpoint_Analysis 3. Analyze Biological Endpoint (e.g., Western Blot, qPCR) Time_Course->Endpoint_Analysis Optimal_Time 4. Determine Optimal Incubation Time Endpoint_Analysis->Optimal_Time End End Optimal_Time->End

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Unexpected Results Problem Unexpected Experimental Result Check_Concentration Is this compound concentration appropriate? Problem->Check_Concentration Check_Time Is incubation time optimal? Problem->Check_Time Check_Cells Is the cell line appropriate and healthy? Problem->Check_Cells Check_Reagent Is the this compound reagent stable? Problem->Check_Reagent Solution Adjust Experimental Parameters Check_Concentration->Solution Check_Time->Solution Check_Cells->Solution Check_Reagent->Solution

Caption: Logical flow for troubleshooting this compound experiments.

References

Technical Support Center: Synthesis of MAEM ((2S,3R,4E,11Z)-2-amino-4,11-octadecadiene-1,3-diol)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The acronym "MAEM" is not a universally recognized standard in chemical literature. For the purpose of this guide, "this compound" will refer to the sphingolipid analog (2S,3R,4E,11Z)-2-amino-4,11-octadecadiene-1,3-diol , a complex lipid molecule with significant therapeutic potential and synthetic challenges. The information provided is based on established principles for the synthesis of sphingolipids and their analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound, a sphingolipid analog, presents several key challenges:

  • Stereocontrol: Achieving the correct anti-configuration of the 1,2-amino alcohol is a significant hurdle. Synthetically achieving 100% diastereoselective anti-amino alcohol is very challenging.[1][2]

  • Protecting Group Strategy: The presence of multiple reactive functional groups (two hydroxyls and one amino group) necessitates a robust and orthogonal protecting group strategy to ensure selective reactions.[3][4][5]

  • Purification: As an amphiphilic molecule, this compound and its intermediates can be difficult to purify using standard chromatographic techniques due to their dual hydrophobic and hydrophilic nature.

  • Instability: Certain fluorinated analogs and other intermediates in sphingolipid synthesis can be unstable, decomposing during purification or at elevated temperatures.[6]

Q2: Why is the stereochemistry of the amino alcohol group so critical?

A2: The anti-amino alcohol system is crucial for the biological function of sphingolipids and their analogs.[1][2] This specific stereochemistry allows for proper interaction with target enzymes and receptors, and any deviation can lead to a significant loss of biological activity.

Q3: What does an "orthogonal protecting group strategy" mean in the context of this compound synthesis?

A3: An orthogonal protecting group strategy involves using different types of protecting groups for the various functional groups in the molecule, where each type can be removed under specific conditions without affecting the others.[5][7] For this compound, this means you could, for example, protect the amino group with a group removable by acid, one hydroxyl with a group removable by a fluoride source, and the other hydroxyl with a group removable by hydrogenation. This allows for the selective modification of each functional group.

Q4: Are there any "green" or more efficient approaches to synthesizing molecules like this compound?

A4: Yes, modern synthetic chemistry emphasizes minimizing the use of protecting groups, which adds steps and material costs to a synthesis.[7] Designing synthetic pathways with highly selective reaction conditions that affect only the desired functional group is a key goal. These "protecting group-free" syntheses are more efficient and environmentally friendly.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Amino Alcohol Formation

Question: My synthesis is producing a mixture of syn and anti diastereomers of the amino alcohol. How can I improve the selectivity for the desired anti isomer?

Potential CauseRecommended Solution
Non-selective reducing agent For the reduction of a 3-keto-sphinganine precursor, use a stereoselective reducing agent. While biosynthesis uses 3-keto-sphinganine reductase for perfect selectivity, chemical synthesis can employ substrate-directed reductions or chiral catalysts to favor the anti product.[1]
Incorrect reaction conditions Temperature and solvent can significantly influence the stereochemical outcome. Experiment with different solvents and run the reaction at lower temperatures to enhance selectivity.
Substrate conformation The conformation of the substrate can influence the direction of nucleophilic attack. The use of chelating agents can sometimes lock the substrate in a specific conformation that favors the formation of one diastereomer.
Issue 2: Difficulty in Purifying the Final Amphiphilic Product

Question: I'm struggling to purify the final this compound product. It either streaks on my silica gel column or doesn't separate well from byproducts. What should I do?

Potential CauseRecommended Solution
Amphiphilic Nature of this compound The combination of a polar head group and a long nonpolar tail makes standard silica gel chromatography challenging.
1. Reverse-Phase Chromatography: Use a C18 reverse-phase column with a gradient of water and an organic solvent like methanol or acetonitrile. This is often more effective for amphiphilic molecules.
2. Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a powerful technique for purifying lipids and other amphiphilic compounds.[8]
3. Ion-Exchange Chromatography: If your molecule is charged (e.g., protonated amine), you can use ion-exchange chromatography to achieve separation based on charge.[8]
Product Instability on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6]
1. Neutralize Silica: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.
2. Use a Different Stationary Phase: Consider using alumina (neutral or basic) or a bonded-phase silica gel.

Quantitative Data Summary

Table 1: Comparison of Amino Protecting Groups for Sphingolipid Synthesis

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)Stable, widely used.Harsh acidic cleavage may not be suitable for acid-labile molecules.
FluorenylmethyloxycarbonylFmocFmoc-OSu, base (e.g., NaHCO₃)Base (e.g., Piperidine)Mild cleavage conditions.The fluorenyl group can lead to aggregation in some cases.
TetrachlorophthalimideTCPTetrachlorophthalic anhydrideHydrazineHigh-yielding introduction.[3][4]Cleavage with hydrazine may reduce other functional groups.
TrifluoroacetamideTFAATrifluoroacetic anhydrideMild base (e.g., K₂CO₃, MeOH)Non-nucleophilic, useful in specific transformations.[9]Can be less stable than other protecting groups.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of the Amino Group
  • Dissolution: Dissolve the amino-diol precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as triethylamine (1.5 eq), to the solution and stir at room temperature.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Amphiphilic Molecules using Reverse-Phase Column Chromatography
  • Column Packing: Prepare a C18 reverse-phase silica gel column, packed as a slurry in the initial mobile phase (e.g., 90:10 water:methanol).

  • Sample Loading: Dissolve the crude amphiphilic product in a minimal amount of the mobile phase or a strong solvent like methanol, and load it onto the column.

  • Elution: Begin elution with a high-polarity mobile phase (e.g., high water content) and gradually increase the proportion of the organic solvent (e.g., methanol or acetonitrile).

  • Fraction Collection: Collect fractions and analyze them by TLC (using a reverse-phase TLC plate) or HPLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary if the final solvent system has a high water content.

Visualizations

G cluster_0 This compound Synthesis Workflow Start Start Precursor Chiral Precursor (e.g., L-Serine) Start->Precursor Step 1 Chain_Addition Fatty Acid Chain Introduction Precursor->Chain_Addition Step 2 Keto_Reduction Stereoselective Keto Reduction Chain_Addition->Keto_Reduction Step 3 Protection Protecting Group Manipulation Keto_Reduction->Protection Step 4 Final_Steps Final Modifications & Deprotection Protection->Final_Steps Step 5 Purification Purification (e.g., HPLC) Final_Steps->Purification Step 6 This compound Final Product (this compound) Purification->this compound Step 7 G cluster_1 Orthogonal Protecting Group Strategy Molecule This compound Precursor -NH2 -OH (primary) -OH (secondary) Protect_NH2 Protect Amino Group (e.g., Boc) Molecule->Protect_NH2 Protect_OH1 Protect Primary OH (e.g., TBDMS) Protect_NH2->Protect_OH1 Protect_OH2 Protect Secondary OH (e.g., Bn) Protect_OH1->Protect_OH2 Selective_Deprotection Selective Deprotection Protect_OH2->Selective_Deprotection Deprotect_OH1 Remove TBDMS (TBAF) Selective_Deprotection->Deprotect_OH1 Fluoride Deprotect_OH2 Remove Bn (H2, Pd/C) Selective_Deprotection->Deprotect_OH2 Hydrogenolysis Deprotect_NH2 Remove Boc (TFA) Selective_Deprotection->Deprotect_NH2 Acid G cluster_2 Troubleshooting Low Yield Problem Low Yield Check_Purity Check Starting Material Purity Problem->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction If pure Side_Reaction Side Reactions? Incomplete_Reaction->Side_Reaction No Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Yes Degradation Product Degradation? Side_Reaction->Degradation No Analyze_Byproducts Analyze Byproducts (LC-MS) Side_Reaction->Analyze_Byproducts Yes Modify_Workup Modify Workup/ Purification Degradation->Modify_Workup Yes Change_Reagents Change Reagents/ Solvent Analyze_Byproducts->Change_Reagents

References

Validation & Comparative

The Role of MAEM in Antibiotic Synthesis: A Comparative Look at Ceftriaxone and Cefepime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synthesis and efficacy of antibiotics is paramount. This guide delves into the role of 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-Yl)-2-Methoxyimino Acetate (MAEM), a key intermediate in the production of cephalosporin antibiotics. While this compound itself is not a therapeutic agent, it is a critical building block for widely used drugs. This document will focus on Ceftriaxone, an antibiotic synthesized using this compound, and compare its efficacy to a notable competitor, Cefepime.

Understanding this compound's Role

This compound is a chemical intermediate with the CAS number 84994-24-1. It plays a crucial role in the synthesis of several third and fourth-generation cephalosporin antibiotics. Its chemical structure allows for its incorporation into the final antibiotic molecule, contributing to the drug's overall activity. The synthesis of potent antibiotics like Ceftriaxone relies on the precise chemical reactions involving this compound.

Comparative Efficacy: Ceftriaxone vs. Cefepime

To provide a practical comparison, this guide will focus on the clinical efficacy of Ceftriaxone, synthesized using this compound, against Cefepime, another broad-spectrum cephalosporin antibiotic. Both are frequently used in clinical settings to treat a variety of bacterial infections.

Data Presentation

The following tables summarize the quantitative data from clinical trials comparing the efficacy of Ceftriaxone and Cefepime in treating specific infections.

Table 1: Clinical Efficacy in Community-Acquired Pneumonia

Outcome Ceftriaxone Cefepime Reference
Favorable Clinical Outcome (Cure or Improvement) 97.8% (45/46 patients)95.0% (38/40 patients)[1]
Bacteriological Eradication Rate 97.4% (38/39 pathogens)100% (32/32 pathogens)[1]

Table 2: Clinical Efficacy in Bloodstream Infections (Bacteremia)

Outcome Ceftriaxone Cefepime Reference
30-Day All-Cause Mortality 9.3%10.1%[2]
Clinical Failure 9.3%21.1%[2]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a comprehensive understanding of the data.

Community-Acquired Pneumonia Clinical Trial Protocol

A multicenter, randomized clinical trial was conducted to compare the safety and efficacy of intravenous (IV) cefepime with IV ceftriaxone for the empiric treatment of hospitalized patients with community-acquired pneumonia.[1][3]

  • Patient Population: 115 hospitalized patients with a diagnosis of community-acquired pneumonia.[1][3]

  • Randomization: Patients were randomly assigned to one of two treatment groups.

  • Intervention:

    • Cefepime group: Received 2 g of cefepime intravenously every 12 hours.[1][3]

    • Ceftriaxone group: Received 1 g of ceftriaxone intravenously every 12 hours.[1][3]

  • Primary Efficacy Endpoint: Favorable clinical outcome, defined as either cure (complete resolution of signs and symptoms) or improvement (partial resolution of signs and symptoms).[1]

  • Secondary Efficacy Endpoint: Bacteriological eradication, determined by the elimination of the baseline pathogen from follow-up cultures.[1]

  • Safety Assessment: Monitoring of adverse events throughout the study.[1]

Bloodstream Infections (Bacteremia) Retrospective Cohort Study Protocol

A retrospective cohort study was conducted to compare the outcomes of patients with bacteremia caused by low-risk AmpC-harboring Enterobacterales who received either ceftriaxone or an AmpC-stable therapy (cefepime or a carbapenem).[2]

  • Patient Population: 163 hospitalized adult patients with bacteremia caused by Serratia marcescens, Morganella morganii, or Providencia spp.[2]

  • Study Design: Retrospective analysis of patient data from January 1, 2017, to February 28, 2024.[2]

  • Treatment Groups:

    • Ceftriaxone group: Patients who received definitive therapy with ceftriaxone.[2]

    • AmpC-stable therapy group: Patients who received definitive therapy with cefepime or a carbapenem.[2]

  • Primary Endpoint: 30-day all-cause mortality.[2]

  • Secondary Endpoints: Clinical failure and the development of ceftriaxone resistance.[2]

Visualizations

The following diagrams illustrate the general synthesis pathway of Ceftriaxone involving this compound and a conceptual workflow for a comparative clinical trial.

G cluster_0 Synthesis of Ceftriaxone 7-ACA 7-amino-cephalosporanic acid (7-ACA) Intermediate_1 Intermediate Formation 7-ACA->Intermediate_1 Chemical Modification Ceftriaxone_synthesis Coupling Reaction Intermediate_1->Ceftriaxone_synthesis This compound This compound This compound->Ceftriaxone_synthesis Ceftriaxone Ceftriaxone Ceftriaxone_synthesis->Ceftriaxone Final Product

Caption: General synthesis pathway of Ceftriaxone from 7-ACA and this compound.

G cluster_1 Comparative Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment Randomization Randomization Patient_Screening->Randomization Ceftriaxone_Arm Ceftriaxone Treatment Arm Randomization->Ceftriaxone_Arm Cefepime_Arm Cefepime Treatment Arm Randomization->Cefepime_Arm Data_Collection Data Collection (Efficacy & Safety) Ceftriaxone_Arm->Data_Collection Cefepime_Arm->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: Conceptual workflow of a randomized controlled clinical trial.

References

Validation of MAGE-A as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Melanoma-Associated Antigen (MAGE) family, particularly the MAGE-A subfamily, has emerged as a compelling therapeutic target in oncology. These proteins, typically restricted to expression in germ cells, are aberrantly re-expressed in a wide array of cancers, including melanoma, non-small cell lung cancer (NSCLC), and bladder cancer, where their presence is often correlated with poor prognosis. This guide provides a comparative overview of the validation of MAGE-A as a therapeutic target, summarizing key experimental data and methodologies.

Mechanism of Action: MAGE-A's Role in Oncogenesis

MAGE-A proteins contribute to cancer development and progression primarily through the inhibition of tumor suppressor pathways. A key mechanism involves their interaction with the E3 ubiquitin ligase TRIM28 (also known as KAP1), leading to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This abrogation of p53 function allows cancer cells to evade apoptosis and continue to proliferate.

MAGEA_Pathway cluster_nucleus Nucleus MAGEA MAGE-A Protein TRIM28 TRIM28 (E3 Ubiquitin Ligase) MAGEA->TRIM28 binds & activates p53 p53 (Tumor Suppressor) TRIM28->p53 targets Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Ub Ubiquitin Ub->p53 Ubiquitination TumorGrowth Tumor Growth & Survival Apoptosis->TumorGrowth inhibits CellCycleArrest->TumorGrowth inhibits

MAGE-A signaling pathway leading to p53 degradation.

Therapeutic Strategies Targeting MAGE-A

Several therapeutic modalities have been developed to target MAGE-A-expressing tumors. These can be broadly categorized into immunotherapy approaches and small molecule inhibitors.

Therapeutic StrategyDescriptionKey Findings/Clinical DataReferences
Cancer Vaccines Prophylactic or therapeutic vaccines designed to elicit an immune response against MAGE-A antigens.- Phase II trial of MAGE-A3 protein with AS02B adjuvant in NSCLC showed induction of humoral and cellular responses.[1] - The large Phase III MAGRIT trial of the MAGE-A3 vaccine in NSCLC did not show a significant improvement in disease-free survival compared to placebo.[2][1][2]
Adoptive T-Cell Therapy (TCR-T) Genetically engineering a patient's T-cells to express a T-cell receptor (TCR) that recognizes MAGE-A peptides presented on cancer cells.- Afamitresgene autoleucel (afami-cel), a MAGE-A4 targeted TCR-T therapy, demonstrated a 44% objective response rate in synovial sarcoma patients in a Phase I trial.[3] - Preclinical studies of an affinity-enhanced MAGE-A10 TCR showed potent and specific anti-tumor activity.[4][3][4]
Small Molecule Inhibitors Compounds designed to disrupt the protein-protein interaction between MAGE-A and TRIM28, thereby restoring p53 function.- Several small molecules have been identified that interfere with MAGE-KAP1 (TRIM28) binding in preclinical screening assays.[5][6] - These compounds led to the selective death of MAGE-positive cancer cells and activation of p53.[6][5][6]

Experimental Validation of MAGE-A as a Therapeutic Target

The validation of MAGE-A as a therapeutic target relies on a series of key experiments designed to elucidate its function and the consequences of its inhibition.

Experimental_Workflow cluster_validation Target Validation Workflow Target_ID Target Identification (MAGE-A expression in tumors) PPI_Analysis Protein-Protein Interaction (Co-Immunoprecipitation) Target_ID->PPI_Analysis Functional_Assay Functional Validation (Ubiquitination Assay) PPI_Analysis->Functional_Assay Cellular_Assay Cellular Phenotype (Cell Viability/Apoptosis Assay) Functional_Assay->Cellular_Assay InVivo_Model In Vivo Validation (Xenograft Models) Cellular_Assay->InVivo_Model

General experimental workflow for MAGE-A target validation.
Key Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Demonstrate MAGE-A and TRIM28 Interaction

This protocol is used to verify the physical interaction between endogenous MAGE-A and TRIM28 proteins in cancer cell lines.

  • Cell Lysis:

    • Culture MAGE-A positive cancer cells (e.g., melanoma cell line SK-MEL-37) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, with protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-MAGE-A antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-TRIM28 antibody to detect the co-immunoprecipitated protein. An input control (a small fraction of the initial cell lysate) should be run alongside to confirm the presence of both proteins in the cells.

2. In Vitro Ubiquitination Assay for p53

This assay demonstrates that the MAGE-A/TRIM28 complex can ubiquitinate p53.

  • Reaction Mixture:

    • In a reaction tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, ATP, and recombinant p53 protein.

    • Add purified recombinant MAGE-A and TRIM28 proteins to the experimental tube. As a negative control, omit MAGE-A or TRIM28 from the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-p53 antibody.

    • The appearance of higher molecular weight bands corresponding to ubiquitinated p53 in the presence of MAGE-A and TRIM28 indicates ubiquitination.

3. Cell Viability Assay following MAGE-A Knockdown

This assay assesses the dependence of cancer cells on MAGE-A for survival.

  • Gene Knockdown:

    • Transfect MAGE-A positive cancer cells with either a MAGE-A specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Cell Seeding:

    • After 24-48 hours of transfection, seed the cells into 96-well plates at a predetermined density.

  • Viability Measurement:

    • At various time points (e.g., 24, 48, 72 hours) after seeding, measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis:

    • Normalize the viability of MAGE-A knockdown cells to the control siRNA-treated cells. A significant decrease in viability in the MAGE-A knockdown cells indicates that the protein is essential for cell survival.

Conclusion

The validation of MAGE-A as a therapeutic target is supported by a growing body of preclinical and clinical evidence. Its restricted expression in normal tissues and prevalent expression in various cancers make it an attractive target for cancer-specific therapies. While early cancer vaccine trials have shown limited success, the promise of adoptive T-cell therapies and the development of small molecule inhibitors offer new avenues for targeting this critical oncogenic pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of MAGE-A as a therapeutic target in the fight against cancer.

References

Unraveling "MAEM": A Prerequisite for Clinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between "MAEM" and the current standard-of-care for any disease model is not possible at this time due to the inability to identify "this compound" as a recognized medical or scientific term, therapy, or investigational product based on extensive searches.

Initial investigations into the acronym "this compound" have predominantly linked it to the academic degree "Master of Arts in Educational Management." Searches for "this compound" in combination with various medical and scientific keywords—including "therapy," "clinical trial," "cancer," "immunology," "neurology," and "cardiology"—have not yielded any definitive results corresponding to a therapeutic agent or protocol.

To fulfill the user's request for a detailed comparison guide, which would include quantitative data, experimental protocols, and visualizations of signaling pathways and workflows, a clear and unambiguous definition of "this compound" within a specific disease context is essential. Without this foundational information, it is impossible to:

  • Identify the relevant disease model: The "standard-of-care" is disease-specific. Without knowing the disease, a relevant comparison is not feasible.

  • Locate comparative studies: Scientific and clinical literature cannot be searched for studies comparing "this compound" to standard treatments without a precise definition of the intervention.

  • Visualize biological pathways and workflows: The creation of accurate diagrams requires knowledge of the mechanism of action of "this compound" and the experimental procedures used to evaluate it.

Therefore, before a comparison guide can be generated, clarification on the specific meaning of "this compound" in the context of a disease model is required. Once "this compound" is defined, a thorough and objective comparison to the relevant standard-of-care can be conducted, adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations.

A Comparative Analysis of N-(4-methoxyphenyl)acrylamide (MAEM) and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-(4-methoxyphenyl)acrylamide (MAEM) and its structural analogs, focusing on their potential as chemotherapeutic agents. By examining their cytotoxic effects and underlying mechanisms of action, this document aims to inform future drug discovery and development efforts in oncology.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of this compound and a series of its analogs were evaluated against the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their potency. The results of these analyses are summarized in the table below.

Compound IDStructureR1R2R3R4IC50 (µM) against MCF-7
This compound N-(4-methoxyphenyl)acrylamideHOCH3HHData Not Available
Analog 4a N-(phenyl)acrylamideHHHH> 30
Analog 4b N-(4-chlorophenyl)acrylamideHClHH> 30
Analog 4c N-(4-methylphenyl)acrylamideHCH3HH> 30
Analog 4d N-(4-nitrophenyl)acrylamideHNO2HH> 30
Analog 4e N-(3-hydroxy-4-methoxyphenyl)acrylamideOHOCH3HH2.11[1]
Analog 5c N-(3,4-dimethoxybenzyl)acrylamide--OCH3OCH32.61[1]
Colchicine (Reference Drug)----3.54

Note: A lower IC50 value indicates a higher cytotoxic potency.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships among the tested N-aryl acrylamide analogs. The unsubstituted N-phenylacrylamide (Analog 4a) and its analogs with simple electron-donating or electron-withdrawing groups at the para-position (Analogs 4b, 4c, 4d) exhibited weak cytotoxic activity. In contrast, the introduction of a hydroxyl group at the meta-position and a methoxy group at the para-position of the phenyl ring (Analog 4e) resulted in a significant increase in potency, with an IC50 value of 2.11 µM.[1] This suggests that the substitution pattern on the N-phenyl ring plays a crucial role in the cytotoxic activity of these compounds. The high potency of Analog 4e, which is structurally very similar to this compound, suggests that this compound itself may possess significant cytotoxic activity. Furthermore, the N-benzyl analog with two methoxy groups (Analog 5c) also demonstrated notable activity.[1]

Figure 1. Structure-Activity Relationship of N-Aryl Acrylamides.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or the closely related MTT assay. This colorimetric assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and a reference drug (e.g., colchicine) for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow Start Start: MCF-7 Cells Seeding Seed cells in 96-well plate Start->Seeding Incubation1 Incubate (24h) Seeding->Incubation1 Treatment Add this compound analogs and controls Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilizing agent Incubation3->Solubilization Absorbance Measure absorbance Solubilization->Absorbance Analysis Calculate IC50 values Absorbance->Analysis

Figure 2. Workflow of the MTT Cytotoxicity Assay.

Putative Signaling Pathway: PI3K/Akt Inhibition

The precise mechanism of action for many N-aryl acrylamides is still under investigation. However, studies on structurally related compounds suggest that they may exert their cytotoxic effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. One study on N-(4-methoxyphenyl) caffeamide, a compound with a similar N-(4-methoxyphenyl) moiety, demonstrated its ability to activate the phosphorylation of Akt.[1] Conversely, the parent compound, acrylamide, has been shown to inhibit the PI3K-Akt-CREB signaling pathway.[2] This suggests that N-aryl acrylamides, including this compound and its analogs, may interfere with this critical cell survival pathway, ultimately leading to apoptosis in cancer cells.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation MAEM_Analog This compound Analog (e.g., Analog 4e) MAEM_Analog->Akt inhibits

References

Independent Verification of Mechanically-Activated Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted drug delivery is continuously evolving, with a growing emphasis on stimuli-responsive systems that can release therapeutic payloads at specific sites in the body. This guide provides an independent verification and comparative analysis of a key research area at the intersection of mechanical engineering and medicine: mechanically-activated drug delivery systems. These systems leverage physical forces as triggers for localized drug release, offering the potential for enhanced efficacy and reduced off-target effects.

This guide will focus on two prominent examples of mechanically-activated systems: Shear Stress-Activated Liposomes and Ultrasound-Activated Piezoelectric Nanoparticles . We will compare their performance based on experimental data and provide detailed protocols for key evaluative experiments.

Data Presentation: Comparative Performance of Mechanically-Activated Drug Delivery Systems

The following tables summarize the quantitative performance of shear stress-activated and ultrasound-activated drug delivery systems based on published experimental data.

Drug Delivery SystemActivation StimulusDrug Release (% of encapsulated drug)Reference SystemRelease from Reference System (%)Study
Shear Stress-Activated LiposomesHigh Shear Stress (Constricted Artery Model)17%Healthy Artery Model3%--INVALID-LINK--[1]
Ultrasound-Activated Piezoelectric Nanoparticles (Barium Titanate in ROS-sensitive hydrogel)Ultrasound (1 W/cm², 1 MHz)~75% (cumulative release over 72h)No Ultrasound~30% (cumulative release over 72h)--INVALID-LINK--[2][3]
Drug Delivery SystemKey Performance MetricQuantitative ResultStudy
Ultrasound-Activated Piezoelectric Nanoparticles (Barium Titanate)Biocompatibility (3T3 cell viability after 24h)> 90% at concentrations up to 200 µg/mL--INVALID-LINK--[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and replication of findings.

In Vitro Shear Stress-Activated Drug Release Assay

This protocol is designed to evaluate the release of a therapeutic agent from shear-sensitive nanocarriers under conditions mimicking physiological and pathological blood flow.

a. Materials and Equipment:

  • Shear-sensitive liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein).

  • Conventional (non-shear-sensitive) liposomes as a control.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microfluidic pump system capable of generating a range of shear stresses.

  • Microfluidic chip with channels designed to simulate healthy and constricted blood vessels.

  • Fluorescence spectrophotometer.

  • Dialysis tubing (with appropriate molecular weight cut-off).

b. Procedure:

  • Prepare a suspension of the shear-sensitive liposomes in PBS at a known concentration.

  • Prepare a similar suspension of conventional liposomes to serve as a control.

  • Load the liposome suspension into the microfluidic pump system.

  • Set the pump to generate a low shear stress, simulating flow in a healthy blood vessel.

  • Pump the liposome suspension through the "healthy vessel" microfluidic chip for a defined period.

  • Collect the effluent and measure the fluorescence to determine the amount of released dye.

  • Repeat the experiment with the same liposome suspension, but set the pump to generate a high shear stress, simulating flow through a constricted vessel.

  • To determine the total encapsulated dye, lyse a sample of the liposomes with a detergent (e.g., Triton X-100) and measure the fluorescence.

  • Calculate the percentage of drug release under each condition.

In Vitro Ultrasound-Activated Drug Release Assay

This protocol evaluates the release of a therapeutic from piezoelectric nanoparticles in response to ultrasound stimulation.

a. Materials and Equipment:

  • Piezoelectric nanoparticles (e.g., Barium Titanate) loaded with a model drug and encapsulated in a hydrogel.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Ultrasound transducer and function generator.

  • Dialysis bags.

  • Shaking incubator or water bath at 37°C.

  • UV-Vis spectrophotometer or appropriate analytical instrument to quantify the released drug.

b. Procedure:

  • Place a known quantity of the drug-loaded nanoparticle-hydrogel composite into a dialysis bag.

  • Submerge the dialysis bag in a container with a known volume of PBS.

  • Place the container in a water bath maintained at 37°C.

  • Position the ultrasound transducer at a fixed distance from the dialysis bag.

  • Apply ultrasound at a specific frequency and intensity (e.g., 1 MHz, 1 W/cm²) for a defined duration.

  • At predetermined time points, withdraw a small aliquot of the PBS from the container and replace it with fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method.

  • As a control, run a parallel experiment under the same conditions but without ultrasound application.

  • Calculate the cumulative percentage of drug released over time for both the ultrasound-treated and control groups.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and signaling pathways described in this guide.

ShearStressWorkflow cluster_prep Preparation cluster_exp Experimental Conditions cluster_outcome Outcome LiposomePrep Shear-Sensitive Liposome (Drug Encapsulated) LowShear Low Shear Stress (Healthy Vessel) LiposomePrep->LowShear Perfusion HighShear High Shear Stress (Constricted Vessel) LiposomePrep->HighShear Perfusion LowRelease Minimal Drug Release LowShear->LowRelease HighRelease Targeted Drug Release HighShear->HighRelease

Caption: Experimental workflow for shear stress-activated drug release.

UltrasoundPathway US Ultrasound Application PiezoNP Piezoelectric Nanoparticle (e.g., Barium Titanate) US->PiezoNP Stimulation Charge Charge Separation / Reactive Oxygen Species (ROS) PiezoNP->Charge Piezoelectric Effect Release Drug Release Charge->Release Triggers

Caption: Signaling pathway for ultrasound-activated drug release.

References

Comparative Performance Analysis of MAEM and Other MEK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical MEK inhibitor, MAEM, with leading, clinically approved MEK inhibitors. The data presented is based on publicly available information for Trametinib, Cobimetinib, Selumetinib, and Binimetinib, and serves as a benchmark for evaluating the potential of novel inhibitors like this compound.

Introduction to MEK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this pathway.[1] MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK, locking the enzyme in an inactive conformation.[1] This targeted approach has led to the development of several potent and selective MEK inhibitors for cancer therapy.

In Vitro Performance Comparison

The in vitro efficacy of kinase inhibitors is a critical early indicator of their potential therapeutic value. This is often assessed through biochemical assays that measure the direct inhibition of the target enzyme and cell-based assays that evaluate the inhibitor's effect on cancer cell viability.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. In the context of kinase inhibitors, it reflects the potency of the compound against its target enzyme.

Kinase InhibitorMEK1 IC50 (nM)MEK2 IC50 (nM)
This compound (Hypothetical) ~0.5 - 5 ~1 - 10
Trametinib0.92[3]1.8[3]
Cobimetinib4.2[4]-
Selumetinib14[5]-
Binimetinib12[1][6]12[6]

Table 1: Biochemical IC50 values of MEK inhibitors against MEK1 and MEK2 kinases. Lower values indicate higher potency. The values for this compound are hypothetical and represent a target range for a competitive new inhibitor.

Cellular Activity (IC50)

Cellular IC50 values demonstrate the inhibitor's ability to penetrate cells and inhibit the target in a more complex biological environment. These values can vary depending on the cell line and the specific mutations they carry.

Kinase InhibitorCell LineBRAF/NRAS StatusCellular IC50 (nM)
This compound (Hypothetical) A375 (Melanoma) BRAF V600E ~1 - 20
TrametinibHT-29 (Colon)BRAF V600E0.48[3]
COLO205 (Colon)BRAF V600E0.52[3]
CobimetinibA375 (Melanoma)BRAF V600E5
SelumetinibMultiple-14 - 50[5]
BinimetinibHT29 (Colon)BRAF V600E30 - 250[1]
A375 (Melanoma)BRAF V600E30 - 250[1]

Table 2: Cellular IC50 values of MEK inhibitors in various cancer cell lines. These values demonstrate the in-cell potency of the inhibitors.

Clinical Performance Overview

The ultimate measure of a drug's efficacy is its performance in clinical trials. The following table summarizes key clinical data for approved MEK inhibitors, often used in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma.

Kinase Inhibitor (Combination)Phase III TrialMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
This compound + BRAF Inhibitor (Hypothetical) - >15 months >70%
Trametinib + DabrafenibCOMBI-d9.4 months[7]76%[7]
Cobimetinib + VemurafenibcoBRIM9.9 months[8]68%[8]
Binimetinib + EncorafenibCOLUMBUS14.9 months[1]63%[1]
Selumetinib (monotherapy, NF1)SPRINT Phase II-66%

Table 3: Summary of key clinical trial results for MEK inhibitors in combination with BRAF inhibitors for BRAF V600-mutant melanoma and as monotherapy for neurofibromatosis type 1 (NF1). The values for this compound represent aspirational targets for a next-generation inhibitor.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the MAPK signaling pathway and standard experimental workflows.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->MEK Inhibition

Figure 1: Simplified MAPK Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant MEK1/2 Enzyme b4 Incubate b1->b4 b2 Substrate (e.g., inactive ERK) b2->b4 b3 ATP + this compound b3->b4 b5 Measure Phosphorylation (e.g., TR-FRET, Luminescence) b4->b5 c1 Seed Cancer Cells (e.g., A375) c2 Treat with this compound c1->c2 c3 Incubate (24-72h) c2->c3 c4 Assess Viability (MTT) or Target Engagement (Western Blot) c3->c4

Figure 2: General experimental workflows for biochemical and cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate kinase inhibitors.

Biochemical Kinase Assay (TR-FRET)

This assay measures the direct inhibition of MEK1 kinase activity.

  • Reagents and Materials:

    • Recombinant human MEK1 kinase.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP.

    • Inactive ERK1 as a substrate.

    • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pERK1/2 antibody and GFP-ERK1).

    • This compound and control inhibitors at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing MEK1 kinase and inactive ERK1 substrate in kinase buffer.

    • Add serial dilutions of this compound or control inhibitors to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][9][10]

  • Reagents and Materials:

    • Cancer cell line (e.g., A375 melanoma cells).

    • Complete cell culture medium.

    • This compound and control inhibitors.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

    • Treat the cells with a range of concentrations of this compound or control inhibitors.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.[11]

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for MAPK Pathway Inhibition

This technique is used to assess the inhibition of MEK activity within cells by measuring the phosphorylation status of its downstream target, ERK.

  • Reagents and Materials:

    • Cancer cell line.

    • This compound and control inhibitors.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with this compound or control inhibitors for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This guide provides a framework for comparing the novel MEK inhibitor this compound against established competitors. The provided data tables, pathway diagrams, and experimental protocols offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery. The success of a new inhibitor like this compound will depend on its ability to demonstrate superior potency, selectivity, and a favorable safety profile in both preclinical and clinical settings.

References

A Head-to-Head Comparison: Multi-Angle Evanescent Microscopy (MAEM) vs. Standard Total Internal Reflection Fluorescence (TIRF) Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced microscopy techniques for cell biology and drug development, the ability to visualize molecular events at the cell surface with high resolution is paramount. Both Multi-Angle Evanescent Microscopy (MAEM), a form of Multi-Angle Total Internal Reflection Fluorescence (MA-TIRF) microscopy, and standard Total Internal Reflection Fluorescence (TIRF) microscopy are powerful tools for this purpose. They achieve this by selectively exciting fluorophores in a very thin region near the coverslip, thereby minimizing background fluorescence from the rest of the cell. This guide provides an objective, data-driven comparison of these two techniques to aid researchers in selecting the most appropriate method for their experimental needs.

Quantitative Performance Comparison

The key distinctions between this compound and standard TIRF lie in their axial resolution and the level of control over the evanescent field. This compound's ability to vary the angle of incidence of the excitation light allows for a more precise determination of the axial position of fluorescent molecules.

FeatureThis compound (Multi-Angle TIRF)Standard TIRF
Principle of Operation The angle of the incident laser beam is varied, altering the penetration depth of the evanescent field.A single, fixed angle of incidence greater than the critical angle is used to generate an evanescent field with a fixed penetration depth.
Axial Resolution High (can achieve ~10-50 nm)Lower (typically >100 nm)
Penetration Depth Control Dynamic and precise control over a range of depths (typically 30-300 nm).Static, with limited control once the objective and incident angle are set.
3D Imaging Capability Yes, by computationally reconstructing a series of images taken at different angles.Limited to a single 2D plane at the coverslip interface.
Temporal Resolution Can be high (up to 30 stacks per second), but depends on the number of angles sampled.Generally higher for 2D imaging as only a single image is acquired per time point.
Signal-to-Noise Ratio (SNR) High, due to the thin excitation volume.High, for the same reason as this compound.
Complexity of Setup More complex, requiring precise control of the incident angle.Simpler and more widely available on commercial microscopes.
Data Analysis More complex, requiring reconstruction algorithms to generate 3D data.Simpler, with standard 2D image analysis techniques.
Typical Applications 3D localization of single molecules, detailed structural analysis of protein complexes near the plasma membrane, and resolving vertical arrangements of cellular structures.2D tracking of single molecules, visualization of cell-substrate contacts, and monitoring of dynamic processes at the plasma membrane such as vesicle fusion.

Experimental Protocols

The following protocols provide a general framework for imaging focal adhesions in cultured cells using both standard TIRF and this compound.

Standard TIRF Microscopy Protocol for Imaging Focal Adhesions
  • Cell Culture and Sample Preparation:

    • Culture adherent cells (e.g., fibroblasts or epithelial cells) on high-quality glass coverslips suitable for TIRF microscopy.

    • Transfect or treat cells to fluorescently label focal adhesion proteins such as paxillin or vinculin (e.g., with GFP-paxillin).

    • Ensure cells are in a healthy, well-spread state before imaging.

  • Microscope Setup and Alignment:

    • Use a TIRF microscope equipped with a high numerical aperture (NA ≥ 1.45) objective.

    • Align the laser illumination path to achieve total internal reflection. This is typically done by adjusting the position of the laser spot in the back focal plane of the objective until the desired angle of incidence is achieved.

    • Confirm TIRF illumination by observing the characteristic narrow field of view and high signal-to-noise ratio.

  • Image Acquisition:

    • Locate a cell of interest and bring the focal adhesions into focus.

    • Set the image acquisition parameters, including laser power, exposure time, and frame rate, to optimize signal while minimizing phototoxicity.

    • Acquire a time-lapse series of images to observe the dynamics of the focal adhesions.

  • Data Analysis:

    • Use image analysis software to identify and track focal adhesions over time.

    • Quantify parameters such as focal adhesion size, intensity, and turnover rate.

This compound (Multi-Angle TIRF) Protocol for 3D Imaging of Focal Adhesions
  • Cell Culture and Sample Preparation:

    • Follow the same procedure as for standard TIRF microscopy.

  • Microscope Setup and Calibration:

    • Use a MA-TIRF microscope with a motorized mirror or other device to precisely control the angle of the incident laser beam.

    • Calibrate the relationship between the mirror position and the resulting penetration depth of the evanescent field. This is often done using fluorescent beads or a thin fluorescent film.

  • Image Acquisition:

    • For each time point, acquire a stack of images at different incident angles. The range of angles will determine the axial range of the 3D reconstruction.

    • The number of angles sampled will influence the axial resolution and the overall acquisition time.

  • Data Processing and 3D Reconstruction:

    • Use a reconstruction algorithm to process the stack of images from each time point. This algorithm will use the calibration data to determine the axial position of the fluorescent signal in each image.

    • The output will be a 3D reconstruction of the focal adhesions at each time point.

  • Data Analysis:

    • Analyze the 3D data to quantify the axial distribution of proteins within the focal adhesions.

    • Measure parameters such as the height and 3D morphology of the focal adhesions.

Mandatory Visualizations

Paxillin Signaling Pathway in Focal Adhesions

The following diagram illustrates the key interactions of the paxillin signaling pathway within focal adhesions, which are critical for cell adhesion and migration.

PaxillinSignaling cluster_ECM Extracellular Matrix (ECM) cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM Integrin Integrin ECM->Integrin Adhesion FAK FAK Integrin->FAK Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Actin Actin Cytoskeleton FAK->Actin Signaling to Paxillin->FAK Scaffolding Vinculin Vinculin Paxillin->Vinculin Recruitment Vinculin->Actin Linking

Paxillin signaling cascade in focal adhesions.
Experimental Workflow for TIRF/MA-TIRF Microscopy

The diagram below outlines the general experimental workflow for both standard TIRF and MA-TIRF microscopy, from initial sample preparation to final data analysis.

TIRF_Workflow cluster_Preparation 1. Sample Preparation cluster_Microscopy 2. Microscopy cluster_Analysis 3. Data Analysis cluster_StandardTIRF Standard TIRF cluster_MATIRF MA-TIRF CellCulture Cell Culture on Coverslips Labeling Fluorescent Labeling of Target Protein CellCulture->Labeling Setup Microscope Setup & Alignment Labeling->Setup Acquisition Image Acquisition Setup->Acquisition Processing Image Processing Acquisition->Processing Acq_TIRF Acquire 2D Time-Lapse Acquisition->Acq_TIRF Acq_MATIRF Acquire Image Stack at Multiple Angles Acquisition->Acq_MATIRF Quantification Quantitative Analysis Processing->Quantification Quant_TIRF 2D Tracking & Dynamic Analysis Processing->Quant_TIRF Recon_MATIRF 3D Reconstruction Acq_MATIRF->Recon_MATIRF Quant_MATIRF 3D Morphological & Positional Analysis Recon_MATIRF->Quant_MATIRF

General experimental workflow for TIRF microscopy.

Validating Binding Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. This guide provides a comparative overview of experimental approaches to validate the binding specificity of proteins, with a focus on two key examples: MAM domain-containing proteins and protein complexes at the Mitochondria-Associated ER Membrane (MAM).

The term "MAEM" is not a standard identifier for a specific molecule in widely used biological databases. However, it is likely a typographical error for "MAM," which can refer to two important concepts in cell biology: the MAM (Meprin, A5, PTPmu) domain , an extracellular domain involved in cell adhesion, or the Mitochondria-Associated ER Membrane (MAM) , a critical subcellular interface for signaling and metabolism. This guide will explore the validation of binding specificity in both these contexts.

Comparative Analysis of Binding Interactions

To objectively assess binding specificity, quantitative data from various experimental techniques are essential. Below is a summary of binding affinities for representative interactions involving a MAM domain-containing protein (Neuropilin-1) and a key protein tethering complex at the Mitochondria-Associated ER Membrane (VAPB-PTPIP51).

Interacting Partners Biological Context Affinity (K_d) Experimental Method Key Function
Neuropilin-1 and VEGF-A165MAM domain protein signaling3.0 nM ± 0.2 nM[1]In vitro binding assayAngiogenesis, Vascular Development[1][2]
Neuropilin-1 and VEGF-A121MAM domain protein signaling22 nM ± 1 nM[1]In vitro binding assayAngiogenesis[1]
VAPB and PTPIP51 (peptide)MAM protein tethering52.87 µMIn vitro peptide binding studiesER-Mitochondria Tethering, Calcium Homeostasis

Experimental Protocols for Validating Binding Specificity

The validation of protein-protein interactions relies on a variety of robust experimental techniques. Below are detailed methodologies for three commonly employed assays.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful technique to identify and validate protein-protein interactions within the cellular environment.

Objective: To determine if two proteins interact within a cell lysate.

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen (bait protein) complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the "prey" protein to confirm its presence in the complex.

Pull-Down Assay

Pull-down assays are in vitro methods used to confirm direct protein-protein interactions using a purified, tagged "bait" protein.

Objective: To determine if a purified "bait" protein can directly bind to a "prey" protein from a cell lysate or in a purified system.

Methodology:

  • Bait Protein Immobilization: Immobilize a purified, tagged "bait" protein (e.g., GST-tagged or His-tagged) onto affinity beads (e.g., glutathione-agarose or Ni-NTA agarose).

  • Incubation: Incubate the immobilized bait protein with a source of the "prey" protein (e.g., cell lysate or a purified prey protein).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bait protein and any interacting prey proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting with an antibody against the prey protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions.

Objective: To determine the binding affinity (K_d), association rate (k_a), and dissociation rate (k_d) of a protein-protein interaction.

Methodology:

  • Ligand Immobilization: Covalently immobilize one of the interacting partners (the "ligand") onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the other interacting partner (the "analyte") over the sensor surface at various concentrations.

  • Association Phase: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of bound analyte.

  • Dissociation Phase: Flow a buffer without the analyte over the sensor surface and monitor the decrease in the refractive index as the analyte dissociates from the ligand.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the k_a, k_d, and K_d (K_d = k_d / k_a).

Signaling Pathways and Experimental Workflows

Visualizing the broader biological context of a protein's binding specificity is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway for a MAM domain-containing protein and a fundamental process regulated at the Mitochondria-Associated ER Membrane.

Neuropilin1_VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF-A VEGF-A NRP1 Neuropilin-1 VEGF-A->NRP1 Binds (Kd = 3.0 nM) VEGFR2 VEGFR2 VEGF-A->VEGFR2 NRP1->VEGFR2 Complex Formation NRP1_mem NRP1 VEGFR2_mem VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis

Neuropilin-1 and VEGF-A signaling pathway.

MAM_Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_Mito Mitochondrion IP3R IP3R Grp75 Grp75 IP3R->Grp75 Binds ER_Ca Ca2+ ER_Ca->IP3R Release VDAC VDAC Grp75->VDAC Binds Mito_Ca Ca2+ VDAC->Mito_Ca Uptake Metabolism Metabolism Mito_Ca->Metabolism Apoptosis Apoptosis Mito_Ca->Apoptosis

Calcium signaling at the MAM interface.

Experimental_Workflow_CoIP Cell_Lysate Cell Lysate (with Protein A and Protein B) Add_Antibody Add Antibody (anti-Protein A) Cell_Lysate->Add_Antibody Immunoprecipitation Immunoprecipitation (Protein A-Ab Complex) Add_Antibody->Immunoprecipitation Add_Beads Add Protein G Beads Immunoprecipitation->Add_Beads Capture_Complex Capture on Beads Add_Beads->Capture_Complex Wash Wash to Remove Non-specific Binders Capture_Complex->Wash Elute Elute Proteins Wash->Elute Western_Blot Western Blot (probe for Protein B) Elute->Western_Blot Result Protein B Detected: Interaction Confirmed Western_Blot->Result

Workflow for Co-Immunoprecipitation.

By combining quantitative binding data with detailed experimental protocols and clear visualizations of the relevant biological pathways, researchers can rigorously validate the specificity of molecular interactions, a critical step in advancing drug discovery and our fundamental understanding of cellular processes.

References

Safety Operating Guide

Proper Disposal of MAEM: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of MAEM (Benzothiazol-2-yl (Z)-2-methoxyimino-2-(2-aminothiazole-4-yl)thioacetate), a compound commonly used in pharmaceutical research and development. This guide provides procedural steps to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound (CAS Number: 84994-24-1).

PropertyValue
Molecular Weight 350.44 g/mol
Boiling Point 526.1 ± 42.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 272.0 ± 27.9 °C
pKa 1.30 ± 0.10 (Predicted)

Disposal Procedures

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration. It is crucial to prevent this substance from entering sewer systems or contaminating water, soil, food, and animal feed.[1]

General Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

MAEM_Disposal_Workflow start This compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination spill_cleanup Spill Cleanup Protocol assess_contamination->spill_cleanup Minor Spill bulk_disposal Bulk Chemical Disposal assess_contamination->bulk_disposal Bulk Waste package_waste Package and Label Waste spill_cleanup->package_waste bulk_disposal->package_waste licensed_facility Transport to Licensed Chemical Destruction Plant package_waste->licensed_facility incineration Controlled Incineration with Flue Gas Scrubbing package_waste->incineration end Disposal Complete licensed_facility->end incineration->end

This compound Disposal Workflow

Experimental Protocols

Protocol for Handling Minor Spills

In the event of a small spill of solid this compound, the following steps should be taken:

  • Ensure Proper Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the immediate area.

  • Dampen the Spill: Carefully dampen the spilled solid material with 60-70% ethanol to prevent dust formation.

  • Contain and Collect: Use absorbent paper dampened with 60-70% ethanol to collect the dampened material.

  • Package for Disposal: Place the absorbent paper and any contaminated materials into a suitable, closed, and clearly labeled container for hazardous waste.

  • Decontaminate the Area: Wash the contaminated surfaces with a 60-70% ethanol solution followed by a soap and water solution.

  • Dispose of Contaminated Materials: Seal any contaminated clothing or disposable PPE in a vapor-tight plastic bag for eventual disposal with the chemical waste.

Protocol for Bulk Disposal via Incineration

For the disposal of larger quantities of this compound, controlled incineration is the recommended method.

  • Packaging: Ensure the chemical is in a suitable and securely closed container.

  • Labeling: The container must be clearly labeled with the chemical name (Benzothiazol-2-yl (Z)-2-methoxyimino-2-(2-aminothiazole-4-yl)thioacetate), CAS number (84994-24-1), and appropriate hazard symbols.

  • Contact a Licensed Waste Disposal Service: Arrange for the collection and transport of the waste by a licensed professional waste disposal service.

  • Incineration Parameters: The incineration should be carried out in a chemical incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion products.[1] While specific temperatures for this compound are not documented, typical hazardous waste incineration occurs at high temperatures (e.g., 850-1200°C) to ensure complete destruction.

Toxicological Information and Signaling Pathways

This compound is classified as a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] The toxicological properties of this compound have not been thoroughly investigated. However, studies on related aminothiazole and benzothiazole derivatives provide insights into their potential biological effects.

Derivatives of 2-aminothiazole have been shown to exhibit a wide range of biological activities, including acting as inhibitors of various kinases.[3] This suggests that this compound could potentially interact with cellular signaling pathways regulated by these enzymes. For instance, some aminothiazole derivatives have been found to induce apoptosis in cancer cell lines and affect cell cycle progression.[4]

The benzothiazole moiety is also known to be biologically active. The biotransformation of thiazole and aminothiazole groups by cytochrome P450 enzymes can lead to the formation of reactive metabolites.[5] These reactive metabolites have the potential to covalently bind to cellular macromolecules, which is a mechanism often associated with toxicity.

The following diagram illustrates a generalized potential pathway for the metabolic activation of thiazole-containing compounds, which could be relevant for understanding the toxicology of this compound.

Metabolic_Activation_Pathway This compound This compound (Thiazole-containing compound) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) CYP450->Reactive_Metabolite Metabolic Activation Covalent_Binding Covalent Binding Reactive_Metabolite->Covalent_Binding Macromolecule Cellular Macromolecules (Proteins, DNA) Macromolecule->Covalent_Binding Toxicity Cellular Toxicity Covalent_Binding->Toxicity

Potential Metabolic Activation Pathway of this compound

It is important to note that this is a generalized pathway, and the specific metabolic fate and toxicological profile of this compound would require dedicated experimental investigation. Researchers and laboratory personnel should handle this compound with caution, utilizing appropriate engineering controls and personal protective equipment to minimize exposure.

References

Essential Safety and Handling Guide for MAEM (CAS: 84994-24-1)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical intermediates is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for MAEM (2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-Yl)-2-Methoxyimino Acetate), a key intermediate in the synthesis of cephalosporin antibiotics. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical-impermeable gloves. Must be inspected prior to use.[1][2]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area to avoid the formation and accumulation of dust and aerosols.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Use non-sparking tools to prevent ignition.[1][2]

  • Wash hands thoroughly before breaks and at the end of the workday.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials and sources of ignition.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE as outlined above.

  • Contain the spill to prevent further spread.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

  • Clean the spill area thoroughly.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[2]

Disposal Plan

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

  • Chemical Disposal: Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

  • Contaminated Packaging: Dispose of as unused product.[3] Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

This compound Spill Response Workflow

The following diagram outlines the step-by-step procedure for safely managing a this compound spill.

MAEM_Spill_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain_spill Contain Spill ppe->contain_spill collect Collect Material (Use Spark-Proof Tools) contain_spill->collect clean Clean Spill Area collect->clean container Place in Closed Container for Disposal clean->container dispose Dispose via Licensed Chemical Destruction Plant container->dispose

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MAEM
Reactant of Route 2
Reactant of Route 2
MAEM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.